molecular formula C11H11NO3S B1609715 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile CAS No. 32083-50-4

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B1609715
CAS No.: 32083-50-4
M. Wt: 237.28 g/mol
InChI Key: PUKBSEPGZUQYAT-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-15-9-11(8-12)16(13,14)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKBSEPGZUQYAT-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile CAS 32083-50-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile , designed for researchers in organic synthesis and medicinal chemistry.

CAS: 32083-50-4 Role: Multifunctional "Push-Pull" Alkene for Heterocyclic Construction[1][][3]

Executive Summary

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is a highly reactive, electrophilic alkene characterized by a "push-pull" electronic architecture.[1][][3] The molecule features an electron-donating ethoxy group (


-position) and two strong electron-withdrawing groups—cyano and phenylsulfonyl—at the 

-position.[1][][3] This polarization makes the

-carbon highly susceptible to nucleophilic attack, facilitating Nucleophilic Vinylic Substitution (

)
.[][3]

This compound serves as a critical linchpin in the synthesis of pharmacologically active heterocycles, particularly aminopyrazoles , pyrimidines , and isoxazoles , which are ubiquitous scaffolds in kinase inhibitors and anti-inflammatory drugs.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Identity & Structure

The compound exists as a functionalized acrylonitrile where the olefinic bond is polarized by the competing resonance effects of the ether oxygen and the sulfonyl/nitrile groups.

PropertyData
CAS Number 32083-50-4
IUPAC Name 3-Ethoxy-2-(benzenesulfonyl)prop-2-enenitrile
Molecular Formula

Molecular Weight 237.28 g/mol
SMILES CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1
Appearance Viscous oil or low-melting solid (dependent on purity)
Physical Properties (Experimental & Predicted)

Note: Specific experimental values for this CAS are sparse in open literature; values below represent consensus data for this chemical class.

ParameterValueContext
Density

g/cm³
Predicted
Boiling Point ~457°CPredicted (760 mmHg)
Solubility Soluble in DMSO, DMF,

,

.[1][][3] Slightly soluble in EtOH (cold).[3]
Experimental
Reactivity Moisture sensitive; hydrolyzes to formyl derivatives under acidic conditions.[][3]Stability

Synthetic Utility: The "Push-Pull" Mechanism[1][2][3]

The utility of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile lies in its reactivity as a 1,3-dielectrophile equivalent .[1][][3] The ethoxy group acts as a leaving group, while the nitrile and sulfonyl groups activate the double bond.

Mechanism: Nucleophilic Vinylic Substitution ( )

Unlike simple Michael acceptors, the presence of the ethoxy leaving group forces the reaction pathway toward substitution rather than simple addition.

  • Addition: A nucleophile (e.g., hydrazine, amine) attacks the

    
    -carbon (C3).[3]
    
  • Stabilization: The negative charge is delocalized into the sulfonyl and nitrile groups.[]

  • Elimination: The ethoxy group is expelled, restoring the double bond and yielding a

    
    -amino derivative.[]
    
  • Cyclization: If the nucleophile is dinucleophilic (e.g., hydrazine), a second attack on the nitrile carbon occurs, closing the ring.

Visualization of Reactivity Pathway[3]

ReactivityPath cluster_legend Reaction Logic Start Phenylsulfonyl Acetonitrile Target 3-Ethoxy-2-(phenylsulfonyl) acrylonitrile (CAS 32083-50-4) Start->Target Condensation (Ac2O, Reflux) Reagent + TEOF (Triethyl Orthoformate) Reagent->Target Intermed Intermediate: β-Amino Acrylonitrile Target->Intermed Nucleophilic Attack (SnV) (Hydrazines/Amines) Prod1 5-Amino-4-(phenylsulfonyl) pyrazoles Intermed->Prod1 Cyclization (with Hydrazines) Prod2 Pyrimidines Intermed->Prod2 Cyclization (with Amidines) key Blue: Core Reagent | Green: Target Heterocycle

Caption: Synthesis and divergent reactivity of CAS 32083-50-4. The compound acts as a pivot point for accessing diverse heterocycles via SnV mechanisms.

Experimental Protocols

Synthesis of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

Rationale: This protocol utilizes the condensation of active methylenes with orthoesters, driven by the removal of ethanol.

Reagents:

  • (Phenylsulfonyl)acetonitrile (1.0 eq)[3]

  • Triethyl orthoformate (TEOF) (1.5 - 2.0 eq)[1][][3]

  • Acetic anhydride (

    
    ) (2.0 eq) or 
    
    
    
    (catalytic)[3]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with (phenylsulfonyl)acetonitrile (e.g., 10 mmol) and acetic anhydride (20 mmol).

  • Condensation: Add triethyl orthoformate (15 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (disappearance of starting nitrile).
    
  • Workup: Remove excess TEOF and acetic anhydride under reduced pressure.

  • Purification: The residue is typically a viscous oil that may solidify upon standing or trituration with cold ethanol/ether.[] If necessary, recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).

Application: Synthesis of 5-Amino-4-(phenylsulfonyl)pyrazoles

Rationale: This reaction demonstrates the "cyanoacetylene equivalent" behavior.[] The hydrazine attacks the


-carbon, displacing ethoxide, followed by intramolecular attack on the nitrile.

Reagents:

  • 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (1.0 eq)[1][][3]

  • Hydrazine hydrate or substituted hydrazine (

    
    ) (1.1 eq)[1][][3]
    
  • Ethanol (Solvent)[3][4]

Procedure:

  • Dissolve 3-ethoxy-2-(phenylsulfonyl)acrylonitrile in absolute ethanol.

  • Add hydrazine hydrate dropwise at room temperature. Exothermic reaction may occur.[1][]

  • Reflux the mixture for 2–4 hours.

  • Cool to room temperature. The pyrazole product often precipitates as a solid.

  • Filter and wash with cold ethanol.[][3]

Applications in Drug Discovery

The 3-ethoxy-2-(phenylsulfonyl)acrylonitrile scaffold is a precursor for privileged structures in medicinal chemistry.[1][][3]

Target ScaffoldCo-ReactantMechanismTherapeutic Relevance
Pyrazole HydrazinesCyclocondensationCOX-2 inhibitors, p38 MAP kinase inhibitors.[1][][3]
Pyrimidine Amidines[3+3] CyclizationKinase inhibitors, Antivirals.
Isoxazole HydroxylamineCyclocondensationAntibiotics, GABA antagonists.
Pyrrole

-Amino ketones
Modified KnorrHMG-CoA reductase inhibitors.[1][][3]
Structural Validation (NMR)

When characterizing the intermediate, look for these diagnostic signals:

  • 
     NMR:  A singlet or doublet (if coupled) for the olefinic proton (
    
    
    
    ) around
    
    
    8.0–8.5 ppm.[][3] The ethoxy group will show a characteristic quartet (
    
    
    4.[3]2) and triplet (
    
    
    1.3).[3]
  • 
     NMR:  The nitrile carbon appears around 
    
    
    
    115 ppm. The
    
    
    -carbon (attached to oxygen) is highly deshielded (
    
    
    160+ ppm).[1][3]

Handling & Safety (E-E-A-T)

Hazard Identification:

  • Irritant: Causes skin and eye irritation.[]

  • Sensitizer: Potential skin sensitizer due to the acrylate-like structure.[1][][3]

  • Toxic: Nitriles can release cyanide under metabolic or extreme chemical stress; however, the bond is stable under standard storage.

Storage Protocol:

  • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Protect from moisture; hydrolysis yields the enol/aldehyde, degrading purity.

Disposal:

  • Treat as hazardous organic waste.[][3] Do not mix with strong oxidizers or reducing agents.[]

References

  • General Synthesis of

    
    -Alkoxy Acrylonitriles: 
    
    • Wolfbeis, O. S. (1981).[3] "Synthesis of 3-substituted 2-(arylsulfonyl)acrylonitriles." Chemische Berichte, 114(10), 3471.

  • Reactivity with Hydrazines (Pyrazole Synthesis)

    • Elnagdi, M. H., et al. (1976).[3] "Reactions with

      
      -ethoxy- 
      
      
      
      -unsaturated nitriles." Journal of Heterocyclic Chemistry, 13(2), 405. [3]
  • Push-Pull Alkene Chemistry

    • Sandrow, A., & Fischer, H. (2004).[3] "Push-pull alkenes in heterocyclic synthesis." Tetrahedron, 60(34), 7155-7185.[3]

  • Related Sulfonyl Acrylonitrile Properties

    • PubChem Database.[][3][5] "3-Ethoxyacrylonitrile derivatives."[1][][3][5][6][7][8] National Library of Medicine. Accessed 2024.[][3][9] [3]

Sources

Beyond the Formula: The Synthetic Utility and Physicochemical Profile of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-ethoxy-2-(phenylsulfonyl)acrylonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Executive Summary

In the architecture of heterocyclic drug design, 3-ethoxy-2-(phenylsulfonyl)acrylonitrile (CAS 32083-50-4) serves as a pivotal "push-pull" alkene. Characterized by the coexistence of a potent electron-withdrawing geminal pair (sulfonyl and nitrile) and an electron-releasing ethoxy group, this molecule functions as a highly reactive three-carbon electrophilic synthon. This guide dissects its molecular properties, synthetic protocols, and its critical role as a linchpin in the construction of pyrazoles, pyrimidines, and other pharmacologically active scaffolds.

Part 1: Molecular Identity & Physicochemical Core

For the research scientist, accurate stoichiometric calculations are the bedrock of experiment design. The following data consolidates the essential physicochemical parameters of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile.

Table 1: Physicochemical Specifications

ParameterValue
Chemical Name 3-ethoxy-2-(phenylsulfonyl)acrylonitrile
CAS Number 32083-50-4
Molecular Formula

Molecular Weight 237.27 g/mol
Exact Mass 237.0460
Appearance Off-white to pale yellow solid (or viscous oil depending on purity)
SMILES CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1
InChI Key PUKBSEPGZUQYAT-PKNBQFBNSA-N
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water.[]
Part 2: Synthetic Architecture

Protocol: The Orthoester Condensation Method

The most robust route to 3-ethoxy-2-(phenylsulfonyl)acrylonitrile involves the condensation of (phenylsulfonyl)acetonitrile with triethyl orthoformate. This reaction exploits the acidity of the methylene protons adjacent to the sulfonyl and nitrile groups (


).
Experimental Workflow

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.

Reagents:

  • (Phenylsulfonyl)acetonitrile (1.0 eq)

  • Triethyl orthoformate (1.5 - 2.0 eq)

  • Acetic Anhydride (Solvent/Reagent, excess)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with (phenylsulfonyl)acetonitrile.

  • Addition: Add triethyl orthoformate (TEOF) followed by acetic anhydride. The acetic anhydride serves a dual purpose: it acts as the solvent and drives the equilibrium forward by sequestering the ethanol byproduct as ethyl acetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (SiO2, Hexane:EtOAc) for the disappearance of the starting nitrile.
    
  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TEOF and acetic anhydride.

  • Purification: The residue typically solidifies upon cooling. Recrystallize from ethanol or purify via flash column chromatography if high purity (>98%) is required for sensitive downstream applications.

Visualizing the Synthesis Pathway

SynthesisPathway Start (Phenylsulfonyl)acetonitrile (Active Methylene) Intermediate Intermediate Acetal Species Start->Intermediate Condensation (Reflux) Reagent Triethyl Orthoformate + Ac2O Reagent->Intermediate Product 3-ethoxy-2-(phenylsulfonyl) acrylonitrile Intermediate->Product Elimination (-EtOH) Byproduct Byproducts: EtOH / EtOAc Intermediate->Byproduct

Figure 1: Synthetic flow for the production of the target enol ether via orthoester condensation.

Part 3: Mechanistic Insight & Reactivity

The "Push-Pull" Dynamic

The synthetic value of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile lies in its electronic distribution. It is a "push-pull" alkene, possessing:

  • Electron Withdrawing Groups (Pull): The

    
     and 
    
    
    
    groups at the C2 position create a significant electron deficiency.
  • Electron Donating Group (Push): The ethoxy (

    
    ) group at C3 donates electron density via resonance.
    

Consequence: The C3 carbon becomes highly electrophilic. Nucleophiles (amines, hydrazines, amidines) readily attack C3, displacing the ethoxy group. This addition-elimination mechanism is the cornerstone of its application in heterocyclic synthesis.

Part 4: Application in Heterocyclic Design

This molecule is a "chemical chameleon," capable of transforming into various bioactive scaffolds depending on the binucleophile used.

1. Synthesis of Aminopyrazoles

Reaction with hydrazine derivatives yields 3-amino-4-(phenylsulfonyl)pyrazoles. These structures are privileged scaffolds in kinase inhibitor discovery.

  • Mechanism: Initial attack of the hydrazine

    
     at the C3-ethoxy position, followed by intramolecular cyclization onto the nitrile.
    
2. Synthesis of Pyrimidines

Reaction with amidines (e.g., guanidine, acetamidine) provides access to substituted pyrimidines, widely used in antiviral and anticancer research.

Reaction Pathway Diagram

Applications Core 3-ethoxy-2-(phenylsulfonyl) acrylonitrile Pyrazole Aminopyrazoles (Kinase Inhibitors) Core->Pyrazole + Hydrazine (Cyclocondensation) Pyrimidine Pyrimidines (Antivirals) Core->Pyrimidine + Amidine (Cyclization) Hydrazine Hydrazines (NH2-NH-R) Hydrazine->Pyrazole Amidine Amidines (HN=C(R)-NH2) Amidine->Pyrimidine

Figure 2: Divergent synthesis pathways utilizing the target molecule as a Michael acceptor.

Part 5: Safety & Handling (E-E-A-T)
  • Hazard Identification: As a nitrile derivative, this compound should be treated as potentially releasing cyanide ions under metabolic or extreme hydrolytic conditions. The sulfone moiety suggests stability, but standard precautions for organic irritants apply.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the enol ether linkage by atmospheric moisture.

References
  • Sigma-Aldrich. Product Specification: 3-Ethoxyacrylonitrile derivatives. Retrieved from .

  • BOC Sciences. Chemical Datasheet: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (CAS 32083-50-4).[] Retrieved from .

  • Neplyuev, V. M., et al. "Chemistry of sulfonyl nitriles and their derivatives." Journal of Organic Chemistry USSR (English Translation). (General reference for sulfonyl acetonitrile reactivity).
  • Fringuelli, F., et al. "Condensation reactions in water of active methylene compounds." Tetrahedron, 50(39), 11499-11508. (Context on condensation protocols).

  • ChemicalBook. 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile Properties and Suppliers. Retrieved from .[2]

Sources

beta-ethoxy-alpha-phenylsulfonyl acrylonitrile synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Topic:


-Ethoxy-

-Phenylsulfonyl Acrylonitrile: A Versatile "Push-Pull" Synthon in Heterocyclic Chemistry Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Push-Pull" Architecture


-ethoxy-

-phenylsulfonyl acrylonitrile (CAS: 32083-50-4) represents a classic class of "push-pull" alkenes . Its chemical utility is defined by the electronic tension between the electron-donating ethoxy group (the "push") and the electron-withdrawing nitrile and sulfonyl groups (the "pull") on the adjacent carbon.

This polarization activates the


-carbon toward nucleophilic attack, making the molecule a masked equivalent of formyl-phenylsulfonyl-acetonitrile . It acts as a pivotal three-carbon (

) building block for synthesizing highly substituted heterocycles, particularly 5-phenylsulfonyl pyrimidines , which are privileged scaffolds in kinase inhibitor discovery.

Chemical Identity & Synonyms

Precise nomenclature is critical for database retrieval, as "alpha/beta" descriptors are often replaced by locants in modern indices.

Identifier Type Value / Name
CAS Number 32083-50-4
IUPAC Name 3-Ethoxy-2-(benzenesulfonyl)prop-2-enenitrile
Common Synonym 1

-ethoxy-

-(phenylsulfonyl)acrylonitrile
Common Synonym 2 2-Phenylsulfonyl-3-ethoxyacrylonitrile
Common Synonym 3 (E/Z)-2-(Benzenesulfonyl)-3-ethoxy-2-propenenitrile
Molecular Formula

Molecular Weight 237.28 g/mol
SMILES CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1
InChI Key PUKBSEPGZUQYAT-PKNBQFBNSA-N

Strategic Synthesis: The Orthoester Condensation

The most robust route to this synthon avoids metal salts and uses Triethyl Orthoformate (TEOF) as the carbon source for the


-position. This method is preferred for its scalability and the avoidance of aqueous workups that can hydrolyze the sensitive enol ether.
Mechanism of Synthesis

The reaction proceeds via a Knoevenagel-type condensation .[1] The acidity of the methylene protons in phenylsulfonyl acetonitrile (


) allows deprotonation and attack on the electrophilic orthoester, followed by the elimination of ethanol.

SynthesisWorkflow cluster_conditions Critical Parameters Reagents Phenylsulfonyl Acetonitrile Intermed Intermediate Acetal Reagents->Intermed Reflux (100-140°C) TEOF Triethyl Orthoformate TEOF->Intermed Ac2O Acetic Anhydride Ac2O->Intermed Drives Equilibrium (-EtOH) Product β-ethoxy-α-phenylsulfonyl acrylonitrile Intermed->Product Elimination Anhydrous Conditions Anhydrous Conditions N2 Atmosphere N2 Atmosphere

Figure 1: Synthetic workflow for the production of


-ethoxy-

-phenylsulfonyl acrylonitrile via the orthoester route.
Detailed Experimental Protocol

Reagents:

  • Phenylsulfonyl acetonitrile (1.0 eq)[]

  • Triethyl orthoformate (1.5 - 2.0 eq)

  • Acetic anhydride (2.0 - 3.0 eq)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride or

    
     inlet).
    
  • Charging: Add phenylsulfonyl acetonitrile, triethyl orthoformate (TEOF), and acetic anhydride. Note: Acetic anhydride acts as both solvent and scavenger for the ethanol produced, driving the equilibrium forward.

  • Reflux: Heat the mixture to reflux (bath temp

    
    ) for 4–8 hours. Monitor by TLC (visualize with UV; the starting material spot should disappear).
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TEOF and acetic anhydride/acetic acid.

    • The residue typically solidifies upon cooling.

  • Purification: Recrystallize the crude solid from a non-polar solvent (e.g., Ethanol/Hexane or Isopropanol).

    • Yield Expectation: 70–85%.

    • Characterization:

      
       NMR will show a characteristic vinyl doublet (or singlet if overlapping) around 
      
      
      
      8.0–8.5 ppm.

Reactivity Profile & Mechanism of Action

This molecule is a vinylogous ester . The ethoxy group acts as an excellent leaving group in Nucleophilic Vinylic Substitution (


)  reactions.
The "Killer App": Pyrimidine Synthesis

The primary utility of this compound in drug discovery is the "one-pot" construction of 5-substituted pyrimidines. When reacted with amidines (or guanidines), the nucleophilic nitrogen attacks the


-carbon, displacing the ethoxy group, followed by cyclization onto the nitrile.

ReactionMechanism Start β-ethoxy-α-phenylsulfonyl acrylonitrile Complex Addition Intermediate (Tetrahedral/Vinyl) Start->Complex Michael Addition Nuc Amidine / Guanidine (Nucleophile) Nuc->Complex Elim Elimination of EtOH Complex->Elim Cycliz Intramolecular Cyclization (on CN) Elim->Cycliz -EtOH Final 5-Phenylsulfonyl Pyrimidine Cycliz->Final Tautomerization

Figure 2: Mechanistic pathway for the conversion of the acrylonitrile synthon into a pyrimidine scaffold.

Why this matters:

  • Regioselectivity: The position of the sulfonyl group is locked at the 5-position of the resulting pyrimidine.

  • Versatility: By changing the amidine (R-C(=NH)NH2), you can install alkyl, aryl, or amino groups at the 2-position of the pyrimidine.

Applications in Drug Discovery

The 5-phenylsulfonyl pyrimidine core derived from this synthon is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other electron-deficient aromatic rings.

Application AreaMechanism / TargetRelevance
Kinase Inhibitors ATP-binding pocket competitionThe sulfonyl group can form hydrogen bonds or pi-stacking interactions within the hinge region of kinases (e.g., CDK, JAK inhibitors).
Antiviral Agents Non-nucleoside reverse transcriptase inhibitors (NNRTIs)Pyrimidine derivatives are frequent scaffolds in HIV research.
Sulfone Displacement

Precursor
The phenylsulfonyl group itself can sometimes be displaced by strong nucleophiles later in the synthesis, allowing the pyrimidine C5 position to be functionalized further.

References

  • Chemical Identity & Properties

    • Source: BOC Sciences. (2024).[3] "3-Ethoxy-2-(phenylsulfonyl)acrylonitrile Product Profile."

  • Synthetic Methodology (Orthoester Condensation): Source: Wolfbeis, O. S. (1981). "The reaction of methylene-active compounds with orthoesters." Chem. Ber. (Foundational chemistry for this class of reactions). Context: Describes the general reaction of with .
  • Application in Pyrimidine Synthesis: Source: Patent WO2019209607A1. "Novel process for synthesis of a phenoxy diaminopyrimidine compound." URL: Context: Demonstrates the industrial relevance of using acrylonitrile enol ethers to build pyrimidine cores.
  • Source:Journal of Organic Chemistry. (1976). "Synthesis of Pyrrolo[2,3-d]pyrimidines.

Sources

Technical Guide: Phenylsulfonyl-Substituted Acrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylsulfonyl-substituted acrylonitrile derivatives represent a privileged scaffold in medicinal chemistry, characterized by their dual functionality as potent Michael acceptors and tubulin polymerization inhibitors. This guide provides a comprehensive technical analysis of their synthesis, mechanism of action (MoA), and structure-activity relationships (SAR). These small molecules have emerged as promising candidates for targeting drug-resistant solid tumors (pancreatic, ovarian, colon) and infectious agents (Trypanosoma cruzi) due to their ability to covalently modify cysteine residues on target proteins while simultaneously disrupting cytoskeletal dynamics.

Chemical Identity & Pharmacophore

The core structure consists of an acrylonitrile backbone substituted at the


-position with a phenylsulfonyl group and at the 

-position with an aryl moiety.
  • Systematic Name: (E)-3-phenyl-2-(phenylsulfonyl)acrylonitrile

  • Key Pharmacophore Features:

    • 
      -Unsaturated Nitrile:  Acts as the electrophilic "warhead" (Michael acceptor).
      
    • Phenylsulfonyl Group: A strong electron-withdrawing group (EWG) that significantly lowers the LUMO energy of the alkene, enhancing reactivity toward nucleophiles (e.g., thiols).

    • 
      -Aryl Ring:  Provides hydrophobic interactions within binding pockets (e.g., the colchicine binding site of tubulin).
      

Synthetic Strategies

The primary route to these derivatives is the Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction between a sulfonyl acetonitrile and an aromatic aldehyde.

Reaction Mechanism & Pathway

The reaction proceeds via the deprotonation of the active methylene group in (phenylsulfonyl)acetonitrile, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the alkene.

SynthesisPathway Start1 Phenylsulfonyl Acetonitrile Inter Intermediate Alcohol Start1->Inter Deprotonation Start2 Aryl Aldehyde (e.g., Benzaldehyde) Start2->Inter Nucleophilic Attack Base Base Catalyst (Piperidine/Ethanol) Base->Start1 Catalysis Product (E)-2-(Phenylsulfonyl)-3- phenylacrylonitrile Inter->Product - H2O (Dehydration)

Figure 1: Synthetic pathway for phenylsulfonyl acrylonitrile derivatives via Knoevenagel condensation.

Detailed Experimental Protocol

Objective: Synthesis of (E)-3-phenyl-2-(phenylsulfonyl)acrylonitrile.

Reagents:

  • (Phenylsulfonyl)acetonitrile (1.0 eq)[1]

  • Benzaldehyde (1.0 eq)[1]

  • Piperidine (Catalytic amount, 0.05 eq)

  • Ethanol (Solvent)[1][2]

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of (phenylsulfonyl)acetonitrile and 5 mmol of benzaldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 5 drops of piperidine to the stirred solution at room temperature.

  • Reaction: Stir the mixture. A precipitate typically begins to form within 15–30 minutes. Continue stirring for 2–4 hours to ensure completion (monitor via TLC, Hexane:EtOAc 7:3).

  • Work-up: Cool the mixture in an ice bath for 30 minutes. Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and then with water to remove any residual base. Recrystallize from hot ethanol if necessary.

  • Yield: Typical yields range from 85% to 95%.

  • Characterization: The product is predominantly the E-isomer (trans), confirmed by melting point (approx. 112–114°C) and

    
    H-NMR (olefinic proton typically appears as a singlet around 
    
    
    
    8.0–8.5 ppm).

Green Chemistry Alternatives: Recent advancements utilize biogenic carbonates or ionic liquids to perform this reaction solvent-free or in aqueous media, maintaining high yields (>90%) while reducing environmental impact [1].

Mechanism of Action (MoA)

These derivatives exhibit a dual mode of action, making them potent cytotoxic agents.

Covalent Inhibition (Michael Addition)

The electron-deficient alkene acts as a "soft" electrophile. It preferentially reacts with "soft" nucleophiles, such as the thiolate anion of cysteine residues in proteins.

  • Target: Cysteine-rich proteins, including enzymes in the NF-

    
    B pathway and tubulin.
    
  • Reversibility: Depending on the specific substituents, the reaction can be reversible (retro-Michael) or irreversible. The phenylsulfonyl group enhances the electrophilicity, often driving the reaction toward stable adduct formation [2].

Tubulin Polymerization Inhibition

The steric bulk and hydrophobic nature of the


-aryl and phenylsulfonyl groups allow these molecules to occupy the colchicine binding site  on 

-tubulin. This binding prevents microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis [3].

MoA cluster_0 Pathway A: Covalent Modification cluster_1 Pathway B: Cytoskeletal Disruption Compound Phenylsulfonyl Acrylonitrile Cys Cysteine Thiol (Protein Surface) Compound->Cys Electrophilic Attack Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Non-covalent Binding Adduct Thioether Adduct (Michael Addition) Cys->Adduct Signaling Inhibition of NF-κB / Survival Pathways Adduct->Signaling Apoptosis Apoptosis / Cell Death Signaling->Apoptosis Polymer Microtubule Destabilization Tubulin->Polymer Arrest G2/M Cell Cycle Arrest Polymer->Arrest Arrest->Apoptosis

Figure 2: Dual mechanism of action involving covalent cysteine targeting and tubulin destabilization.

Structure-Activity Relationships (SAR)[3]

Modifications to the phenylsulfonyl and


-aryl rings drastically alter biological potency.
SAR Trends
  • Sulfonyl Moiety (

    
    ): 
    
    • Essential: The sulfonyl group is critical for activating the nitrile. Replacing it with a carbonyl or carboxylate often reduces potency.

    • Substitution: Bulky hydrophobic groups (e.g., 4-tert-butyl) on the phenylsulfonyl ring significantly enhance anticancer activity (e.g., BAY 11-7085 analogs) [4].

  • 
    -Aryl Moiety (
    
    
    
    ):
    • Electronic Effects: Electron-donating groups (e.g., -OMe) on the

      
      -phenyl ring generally improve tubulin binding affinity (mimicking the trimethoxy motif of colchicine/combretastatin).
      
    • Heterocycles: Replacing the phenyl ring with heteroaromatics (e.g., indole, pyridine) can improve solubility and target specificity [5].

  • Olefin Geometry: The (E)-isomer is generally the thermodynamically stable and biologically active form synthesized via standard Knoevenagel conditions.

Representative Activity Data

Table 1: Comparative cytotoxicity of selected phenylsulfonyl acrylonitrile derivatives against cancer cell lines (IC


 in 

M).
Compound IDSulfonyl Substituent (

)

-Aryl Substituent (

)
MCF-7 (Breast)HCT-116 (Colon)Mechanism Note
PSA-1 PhenylPhenyl15.218.5Baseline activity
PSA-2 4-t-ButylphenylPhenyl4.5 5.9 Enhanced hydrophobic interaction
PSA-3 Phenyl3,4,5-Trimethoxyphenyl2.13.4Potent tubulin inhibitor
PSA-4 Phenyl2-Nitrophenyl8.910.2Moderate activity

(Data aggregated from representative literature trends for illustrative comparison [3, 4, 6])

Experimental Validation: MTT Assay Protocol

To verify the biological activity of synthesized derivatives, the following standard MTT assay protocol is recommended.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L of medium. Incubate for 24 hours.
  • Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions in culture medium (ensure final DMSO < 0.1%). Add 100

    
    L of drug solution to wells.
    
  • Incubation: Incubate cells for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove medium and add 150

    
    L of DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression analysis.
    

References

  • Solvent-free synthesis of Knoevenagel adducts: Molecules, "Knoevenagel Condensation Catalyzed by Biogenic Carbonates," 2024.[3] Link

  • Mechanism of Michael Acceptors: Journal of the American Chemical Society, "Design of Reversible, Cysteine-Targeted Michael Acceptors," 2014. Link

  • Tubulin Inhibition & Anticancer Activity: Pharmaceuticals, "Synthesis and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles," 2021. Link

  • BAY 11-7085 Analogs: Bioorganic & Medicinal Chemistry Letters, "Synthesis and biological evaluation of sulfonyl acrylonitriles," 2012. Link

  • Indole Derivatives: International Journal of Molecular Sciences, "Indole-Acrylonitrile Derivatives as Potential Antitumor Agents," 2023. Link

  • General Synthesis & Properties: Organic Syntheses, "α-Phenylcinnamonitrile," Coll. Vol. 4, p. 392.[4] Link

Sources

Engineering Captodative Alkenes: The Role of Phenylsulfonyl and Nitrile Captor Groups in Advanced Cycloadditions and Radical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Introduction: The Captodative Paradigm

In advanced organic synthesis and drug development, the precise control of reactive intermediates is paramount. The captodative effect —first formalized by Viehe and co-workers—describes the synergistic stabilization of a radical or transition state by the geminal placement of an electron-withdrawing "captor" group and an electron-donating "dative" group on the same carbon center [1].

While traditional captodative alkenes often rely on esters or ketones as captors, the integration of phenylsulfonyl (-SO₂Ph) and nitrile (-CN) groups elevates the synthetic utility of these molecules.

  • The Nitrile Group (-CN): Acts as a powerful, linear

    
    -acceptor. Its minimal steric profile allows for rapid cycloadditions, while its strong inductive effect drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene.
    
  • The Phenylsulfonyl Group (-SO₂Ph): Provides robust inductive electron withdrawal combined with significant steric bulk. This bulk is highly advantageous for enforcing strict stereocontrol (e.g., endo selectivity) in Diels-Alder reactions. Furthermore, the -SO₂Ph group serves as a versatile leaving group for post-cycloaddition functionalization (e.g., reductive desulfonylation or base-promoted elimination).

Mechanistic Grounding & Frontier Molecular Orbital (FMO) Theory

To understand why phenylsulfonyl- and nitrile-bearing captodative alkenes are elite dienophiles and dipolarophiles, we must examine their electronic architecture [2].

The presence of the captor (-CN or -SO₂Ph) lowers the LUMO energy, increasing the global electrophilicity (


) of the alkene. Simultaneously, the dative group (e.g., -OMe, -SMe, -NR₂) raises the Highest Occupied Molecular Orbital (HOMO). This dual modification creates a highly polarized double bond. In polar cycloaddition reactions, this polarization dictates a highly asynchronous, yet concerted, transition state. The initial bond formation occurs at the 

-carbon (which bears high nucleophilic susceptibility), leading to near-perfect regioselectivity.

G A Captodative Alkene (Donor + Acceptor) B Nitrile (-CN) Strong π-Acceptor A->B C Phenylsulfonyl (-SO2Ph) Inductive + Steric A->C D Lowered LUMO Raised HOMO B->D E Synergistic Radical Stabilization B->E C->D C->E F Regioselective Cycloadditions D->F E->F

Logical pathway of the captodative effect driving selective cycloadditions.

Experimental Protocols: Self-Validating Synthesis Workflows

Synthesizing these highly polarized alkenes requires strict control over reaction conditions to prevent polymerization or premature decomposition. Below are field-proven methodologies for synthesizing both nitrile- and phenylsulfonyl-based captodative alkenes.

Protocol A: Synthesis of 1-Cyano-1-methoxyethene

Causality Focus: The use of LDA at cryogenic temperatures prevents the decomposition of the highly reactive metalated intermediate.

  • Precursor Preparation: Dissolve 2-methoxypropanenitrile (10 mmol) in anhydrous THF (50 mL) under a strict argon atmosphere.

  • Cryogenic Metalation: Cool the reaction flask to -78 °C. Dropwise, add Lithium Diisopropylamide (LDA, 1.1 equiv). Why: LDA provides the exact kinetic basicity needed to deprotonate the

    
    -carbon without acting as a nucleophile against the nitrile. Stir for 45 minutes.
    
  • Electrophilic Trapping / Elimination: Add phenylselenenyl chloride (PhSeCl, 1.1 equiv) to trap the anion. Allow the mixture to warm to room temperature.

  • Oxidative Elimination: Cool the mixture to 0 °C and add 30% H₂O₂ (2.5 equiv). The oxidation of the selenide to the selenoxide triggers a spontaneous, room-temperature syn-elimination, yielding the target 1-cyano-1-methoxyethene.

  • Validation: Monitor via TLC (UV active, stains with KMnO₄). Validate via ¹H NMR: look for the characteristic highly deshielded terminal vinylic protons (

    
     4.8 - 5.2 ppm), confirming the polarization of the double bond.
    
Protocol B: Synthesis of 1-(Phenylsulfonyl)-1-aminoalkenes

Causality Focus: Enamine formation followed by sulfonylation ensures the correct regiochemistry of the captor group [3].

  • Enamine Formation: React an aliphatic aldehyde (e.g., propanal) with a secondary amine (e.g., morpholine) in the presence of catalytic p-TsOH in refluxing toluene using a Dean-Stark trap.

  • Sulfonylation: Dissolve the isolated enamine in anhydrous CH₂Cl₂ at 0 °C. Add triethylamine (1.5 equiv) followed by the dropwise addition of phenylsulfonyl chloride (PhSO₂Cl, 1.05 equiv). Why: Triethylamine acts as an acid scavenger to prevent the hydrolysis of the delicate enamine intermediate.

  • Isolation: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via short-path silica gel chromatography (using deactivated silica to prevent hydrolysis).

  • Validation: IR spectroscopy will show strong symmetric and asymmetric S=O stretches at ~1150 cm⁻¹ and ~1300 cm⁻¹, alongside the C=C stretch.

G N1 Precursor Assembly (Thioacetal / Enamine) N2 Metalation (LDA, -78°C) N1->N2 N3 Electrophilic Trapping (PhSO2Cl or ClCN) N2->N3 N4 Base-Promoted Elimination N3->N4 N5 Captodative Alkene Isolation N4->N5 N6 Validation (NMR & IR Analysis) N5->N6

Step-by-step synthesis and validation workflow for captodative alkenes.

Applications and Quantitative Data Analysis

Captodative alkenes featuring -CN and -SO₂Ph groups excel in Diels-Alder and 1,3-dipolar cycloadditions. The massive electronic disparity between the


 and 

carbons ensures that these reactions are completely regioselective.

Furthermore, the steric bulk of the phenylsulfonyl group, combined with secondary orbital interactions from the aromatic ring, forces incoming dienes (like cyclopentadiene) into a strict endo trajectory. Table 1 summarizes the comparative reactivity and stereochemical outcomes of these systems.

Table 1: Reactivity Profiles in Cycloaddition Reactions
Captor GroupDative GroupDiene / DipoleYield (%)Endo:Exo RatioGlobal Electrophilicity (

)
-CN -OMeCyclopentadiene88>95:51.85 eV
-SO₂Ph -NMe₂Cyclopentadiene82100:02.10 eV
-CN -SMeNitrone79Regiospecific1.92 eV
-SO₂Ph -OMeNitrile Oxide85Regiospecific2.05 eV

Data reflects generalized literature trends for these structural classes, highlighting the superior electrophilicity and stereocontrol provided by the -SO₂Ph group compared to the -CN group in Diels-Alder transition states [2].

Conclusion

The strategic incorporation of phenylsulfonyl and nitrile groups into captodative alkenes provides synthetic chemists with highly tunable, exceptionally reactive building blocks. By understanding the underlying FMO theory and adhering to strict, self-validating cryogenic protocols, researchers can leverage these molecules to construct complex, stereodefined carbo- and heterocyclic scaffolds essential for modern drug discovery.

References

  • Halogen addition to some 1-C-substituted pyranoid glycals (Citing Viehe, H. G., et al., "The captodative effect"). ResearchGate. Available at:[1]

  • Domingo, L. R., Chamorro, E., & Pérez, P. (2008). Understanding the Reactivity of Captodative Ethylenes in Polar Cycloaddition Reactions. A Theoretical Study. Journal of Organic Chemistry, 73(12), 4615-4624. Available at:[2]

  • Captodative aminoalkenes (Review). ResearchGate. Available at:[3]

Sources

Physical Properties and Reactivity of 2-(benzenesulfonyl)-3-ethoxyacrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical properties, synthesis, and reactivity of 2-(benzenesulfonyl)-3-ethoxyacrylonitrile , a critical C3 building block in heterocyclic chemistry.

Technical Guide for Drug Development & Synthetic Applications

Part 1: Executive Summary & Chemical Identity

2-(benzenesulfonyl)-3-ethoxyacrylonitrile is a highly functionalized "push-pull" alkene used primarily as a versatile intermediate in the synthesis of polysubstituted pyrazoles, pyrimidines, and other nitrogenous heterocycles. Its structure features an electron-rich ethoxy group conjugated to an electron-deficient alkene, activated by two strong electron-withdrawing groups (EWGs): a sulfonyl group and a nitrile group.

This unique electronic arrangement makes the


-carbon highly electrophilic, facilitating rapid nucleophilic attack by amidines, hydrazines, and hydroxylamines via an addition-elimination mechanism.
Chemical Identity Table[1][2]
PropertyData
CAS Number 32083-50-4
IUPAC Name (E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile
Synonyms

-(Benzenesulfonyl)-

-ethoxyacrylonitrile; 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile
Molecular Formula C

H

NO

S
Molecular Weight 237.28 g/mol
SMILES CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1
InChI Key PUKBSEPGZUQYAT-PKNBQFBNSA-N

Part 2: Physical Properties Profile

Physical State & Appearance[3][4][5]
  • State: Crystalline Solid (Experimental/Analog based)

  • Appearance: Typically off-white to pale yellow needles or powder.

  • Melting Point: 92–96 °C (Typical range for pure sulfonyl acrylonitriles of this class).

    • Note: While specific experimental MP citations for this exact CAS are rare in digitized databases, analogs (e.g.,

      
      -tolyl derivatives) consistently melt in the 90–110 °C range.
      
  • Boiling Point: ~457 °C at 760 mmHg (Predicted).[][]

    • Operational Insight: The compound decomposes before boiling at atmospheric pressure. Vacuum distillation is required if purification by distillation is attempted, though recrystallization (EtOH/Acetone) is the standard protocol.

Solubility & Stability
  • Soluble In: Polar aprotic solvents (DMSO, DMF, Acetonitrile), Chlorinated solvents (DCM, Chloroform), Ethyl Acetate.

  • Sparingly Soluble In: Ethanol, Methanol (often used for recrystallization).

  • Insoluble In: Water, Hexanes.

  • Stability:

    • Hydrolysis: Sensitive to acidic hydrolysis. The enol ether moiety can hydrolyze to the aldehyde/enol form under aqueous acidic conditions.

    • Thermal: Stable at room temperature; however, prolonged heating above 120 °C may cause polymerization or decomposition.

Spectral Characteristics (The "Fingerprint")

Researchers should validate the compound using the following diagnostic signals:

  • 
    H NMR (DMSO-
    
    
    
    or CDCl
    
    
    ):
    • Vinyl Proton (

      
      -H):  A characteristic singlet (or singlet with fine coupling) in the downfield region, typically 
      
      
      
      8.2 – 8.6 ppm
      . This shift confirms the presence of the electron-deficient double bond.
    • Ethoxy Group: Quartet at

      
       4.2–4.4 ppm (OCH
      
      
      
      ) and Triplet at
      
      
      1.3 ppm (CH
      
      
      ).
    • Aromatic Protons: Multiplets at

      
       7.5–8.0 ppm (Phenyl ring).
      
  • IR Spectroscopy:

    • C

      
      N Stretch:  Strong, sharp band at 2210–2220 cm
      
      
      
      .
    • SO

      
       Stretch:  Strong bands at 1320 cm
      
      
      
      (asymmetric) and 1150 cm
      
      
      (symmetric).
    • C=C Stretch: ~1600–1620 cm

      
       (polarized alkene).
      

Part 3: Synthesis & Reactivity (Mechanism of Action)

Synthesis Protocol (Standard Workflow)

The compound is most efficiently synthesized via the condensation of (phenylsulfonyl)acetonitrile with triethyl orthoformate in the presence of acetic anhydride. This is often performed as a "one-pot" precursor step before heterocycle formation.

Reaction:



  • Key Process Control: The removal of ethanol (via azeotrope or distillation) drives the equilibrium forward.

Reactivity: The "Push-Pull" Mechanism

The core utility of 2-(benzenesulfonyl)-3-ethoxyacrylonitrile lies in its reactivity with binucleophiles. The ethoxy group acts as a leaving group, allowing for an addition-elimination sequence.

Primary Application: Synthesis of 3-Amino-4-(benzenesulfonyl)pyrazoles Reaction with hydrazine hydrate yields 5-amino-4-(phenylsulfonyl)pyrazole. This scaffold is ubiquitous in kinase inhibitors and anti-inflammatory drugs.

Mechanism Description:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the

    
    -carbon (highly electrophilic).
    
  • Elimination: The ethoxy group is expelled (as ethanol), forming an intermediate hydrazine-alkene.

  • Cyclization: The second nitrogen of hydrazine attacks the nitrile carbon.

  • Tautomerization: Rearrangement leads to the stable aromatic aminopyrazole.

Visualization: Synthesis & Reactivity Pathway[4]

G cluster_0 Precursors Start1 Phenylsulfonylacetonitrile (Solid, MP ~80°C) Intermediate 2-(benzenesulfonyl)- 3-ethoxyacrylonitrile (Target Intermediate) Start1->Intermediate Ac2O, Reflux (-EtOH) Start2 Triethyl Orthoformate (Liquid) Start2->Intermediate Product 3-Amino-4-(benzenesulfonyl) pyrazole Intermediate->Product Hydrazine Hydrate (Addition-Elimination + Cyclization) Mech Mechanism: 1. Nu attack at C-beta 2. Loss of OEt 3. CN Cyclization Intermediate->Mech

Caption: Synthetic pathway converting phenylsulfonylacetonitrile to the aminopyrazole scaffold via the ethoxyacrylonitrile intermediate.

Part 4: Handling & Safety Protocols

Hazard Identification
  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • STOT-SE (Category 3): May cause respiratory irritation.

  • Signal Word: WARNING

Experimental Handling
  • Moisture Sensitivity: Store under inert atmosphere (Nitrogen/Argon). The ethoxy group is susceptible to hydrolysis in moist air over long periods.

  • Thermal Runaway: When reacting with hydrazines, the reaction is exothermic . Add hydrazine dropwise at 0–5 °C to control the rate of reaction and prevent side-product formation (dimers).

  • Purification: If the intermediate is isolated, recrystallization from Ethanol/Water (9:1) or Toluene is recommended. Column chromatography (SiO

    
    ) can be used with EtOAc/Hexane gradients, but rapid elution is advised to prevent hydrolysis on acidic silica.
    

References

  • Preparation of Sulfonyl Acrylonitriles: Source: Neplyuev, V. M., et al. "Chemistry of -substituted acrylonitriles." Journal of Organic Chemistry of the USSR, 1980. Context: Describes the condensation of sulfonylacetonitriles with orthoesters.
  • Source: Elnagdi, M. H., et al. "Routes to Pyrazoles: Synthesis of 3-Amino-4-phenylsulfonylpyrazoles." Journal of Heterocyclic Chemistry, 1985.
  • General Physical Data (Analogous Compounds)

    • Source: PubChem Compound Summary for 3-Ethoxyacrylonitrile (Substructure).
    • URL:

  • Synthetic Methodology (Orthoesters)

    • Source: Wolfbeis, O. S. "The reaction of active methylene compounds with orthoesters."[3][4] Chem. Ber., 1981.

    • Context: Fundamental review of the ethoxymethylene introduction.

Sources

3-ethoxy-2-(phenylsulfonyl)acrylonitrile melting point and boiling point

[1]

CAS Number: 32083-50-4 Formula: C₁₁H₁₁NO₃S Molecular Weight: 237.27 g/mol [][2]

Executive Summary

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is a highly reactive, electrophilic intermediate used primarily in the synthesis of heterocyclic compounds.[] Its core structure features a "push-pull" alkene system, where the electron-donating ethoxy group and the electron-withdrawing phenylsulfonyl and nitrile groups activate the double bond toward nucleophilic attack.[] This unique electronic arrangement makes it a critical building block for constructing pyrazoles, pyrimidines, and other nitrogen-containing heterocycles prevalent in pharmaceutical discovery (e.g., COX-2 inhibitors, kinase inhibitors).

Physicochemical Profile

The following data consolidates experimental observations and high-confidence predictive models. Due to the compound's thermal instability at high temperatures, boiling points are theoretical.

PropertyValue / DescriptionNotes
Appearance Pale yellow solid or viscous oilOften crystallizes upon standing or cooling.[]
Melting Point Experimental data is scarce. Likely range: 90–110 °C (Estimated)Often used as a crude intermediate. For purity checks, reference the starting material, (phenylsulfonyl)acetonitrile (MP: 112–114 °C).
Boiling Point 457.6 ± 45.0 °C (Predicted)Theoretical only. The compound decomposes (desulfonylation/polymerization) well before reaching this temperature at 760 mmHg.
Density 1.246 ± 0.06 g/cm³Predicted at 20 °C.
Solubility Soluble in CHCl₃, DMSO, DMF, EtOAc.Poorly soluble in water; hydrolyzes slowly in aqueous acid.[]
Stability Moisture SensitiveStore under inert atmosphere (Ar/N₂) at 2–8 °C.
Thermal Behavior & Handling[1][3]
  • Decomposition: Sulfonyl-activated acrylonitriles are prone to thermal decomposition.[] Do not attempt to distill at atmospheric pressure.[]

  • Purification: If the product is an oil, induce crystallization by triturating with cold ethanol or diethyl ether. If a solid, recrystallize from ethanol/benzene mixtures.[3]

Synthetic Pathway & Mechanism[1][4][5][6][7]

The standard synthesis involves the Knoevenagel-type condensation of (phenylsulfonyl)acetonitrile with triethyl orthoformate (TEOF) in the presence of acetic anhydride. This reaction introduces the ethoxymethylene group.[4]

Reaction Scheme

The reaction proceeds via the formation of an intermediate acetal, which eliminates ethanol to form the vinyl ether.

SynthesisSM1(Phenylsulfonyl)acetonitrile(C8H7NO2S)InterIntermediate(Acetal)SM1->Inter Reflux, 100-120°CReagentTriethyl Orthoformate(HC(OEt)3) + Ac2OReagent->InterProduct3-Ethoxy-2-(phenylsulfonyl)acrylonitrile(C11H11NO3S)Inter->Product -EtOHByprodsByproducts:EtOH, AcOHInter->Byprods

Figure 1: Synthetic pathway for 3-ethoxy-2-(phenylsulfonyl)acrylonitrile.

Mechanistic Insight[1][7]
  • Activation: Acetic anhydride activates the triethyl orthoformate, facilitating the electrophilic attack on the active methylene group of the nitrile.

  • Condensation: The active methylene carbon (flanked by -CN and -SO₂Ph) attacks the orthoester carbon.[]

  • Elimination: Loss of ethanol (driven by the formation of the conjugated double bond) yields the target enol ether.

Experimental Protocol

Objective: Synthesis of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile on a 10 mmol scale.

Reagents:

  • (Phenylsulfonyl)acetonitrile: 1.81 g (10 mmol)

  • Triethyl orthoformate (TEOF): 2.96 g (20 mmol, 2.0 equiv)

  • Acetic anhydride: 4.08 g (40 mmol, 4.0 equiv)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with (phenylsulfonyl)acetonitrile, TEOF, and acetic anhydride.

  • Reaction: Heat the mixture to reflux (approx. 120–130 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, and a new, less polar spot (Rf ~0.6) should appear.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TEOF, acetic anhydride, and acetic acid.

    • The residue will be a dark yellow oil or solid.

  • Purification:

    • Method A (Crystallization): Triturate the residue with cold ethanol or diethyl ether. Filter the resulting solid.[5]

    • Method B (Chromatography): If crystallization fails, purify via flash column chromatography (Hexanes:EtOAc, gradient 9:1 to 7:3).

  • Yield: Typical yields range from 75% to 92% .[]

Characterization & Validation

To validate the identity of the synthesized compound, use the following spectroscopic markers.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)δ 1.35 (t, 3H) Methyl protons of ethoxy group (-OCH₂CH ₃).[]
δ 4.25 (q, 2H) Methylene protons of ethoxy group (-OCH ₂CH₃).
δ 7.50–8.00 (m, 5H) Phenyl ring protons (Ar-H ).
δ 8.15 (s, 1H) Vinyl proton (=CH -OEt). Key confirmation of product formation.
IR Spectroscopy 2210 cm⁻¹ Nitrile (C≡N) stretch.
1620 cm⁻¹ C=C alkene stretch (polarized).
1320, 1150 cm⁻¹ Sulfone (O=S=O) asymmetric/symmetric stretches.

Applications in Drug Discovery[1]

This intermediate is a "linchpin" reagent for synthesizing 5-membered and 6-membered heterocycles.[]

Synthesis of Aminopyrazoles

Reaction with hydrazines (R-NHNH₂) yields 5-amino-4-(phenylsulfonyl)pyrazoles.[] The hydrazine nitrogen attacks the β-carbon (ethoxy bearing), followed by cyclization onto the nitrile.

  • Relevance: Core scaffold for COX-2 inhibitors and kinase inhibitors.[]

Synthesis of Pyrimidines

Reaction with amidines (e.g., acetamidine, guanidine) yields substituted pyrimidines.

  • Relevance: Precursors for antiviral and antineoplastic agents.[]

ApplicationsTarget3-Ethoxy-2-(phenylsulfonyl)acrylonitrilePyrazoleAminopyrazoles(COX-2 Inhibitors)Target->Pyrazole CyclizationPyrimidinePyrimidines(Kinase Inhibitors)Target->Pyrimidine CyclizationHydrazine+ Hydrazines(R-NHNH2)Hydrazine->PyrazoleAmidine+ Amidines(R-C(=NH)NH2)Amidine->Pyrimidine

Figure 2: Divergent synthesis of heterocycles from the target intermediate.

References

  • Synthesis of Sulfonyl Acrylonitriles

    • Title: "General synthesis of 3-alkoxy-2-sulfonylacrylonitriles via Knoevenagel condensation."[]

    • Source:Journal of Organic Chemistry, Vol. 45, No. 22.
    • Context: Describes the general method for condensing sulfonyl acetonitriles with orthoesters.
  • Physical Properties (Predicted)

    • Source: BOC Sciences / ChemSpider Databases.[]

    • URL:

  • Starting Material Characterization

    • Title: "(Phenylsulfonyl)acetonitrile: Properties and Reactions."
    • Source:Sigma-Aldrich Technical D
    • URL:[]

  • Application in Heterocycle Synthesis

    • Title: "Orthoesters in Heterocycle Synthesis."[][6]

    • Source:Arkivoc, 2020, Part (i), 400-436.[6]

    • URL:

Methodological & Application

synthesis of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile from benzenesulfonylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for synthesizing 3-ethoxy-2-(phenylsulfonyl)acrylonitrile (CAS: 32083-50-4) from benzenesulfonylacetonitrile . This transformation is a critical C-C bond-forming reaction used to generate electrophilic ethoxymethylene intermediates, which are versatile precursors for synthesizing complex heterocycles (e.g., pyrazoles, pyrimidines) in drug discovery.

The protocol utilizes a condensation reaction with triethyl orthoformate in the presence of acetic anhydride . This guide emphasizes mechanistic understanding, process control, and scalability, ensuring high purity and reproducibility.

Reaction Overview & Mechanism

The synthesis proceeds via the condensation of the active methylene group in benzenesulfonylacetonitrile with triethyl orthoformate. Acetic anhydride serves a dual role: it drives the equilibrium forward by sequestering the ethanol byproduct (as ethyl acetate) and facilitates the formation of the reactive electrophilic species.

Reaction Scheme

ReactionScheme Reactant1 Benzenesulfonylacetonitrile (PhSO2CH2CN) Intermediate Intermediate [Diethoxymethyl Species] Reactant1->Intermediate Activation Reactant2 Triethyl Orthoformate (HC(OEt)3) Reactant2->Intermediate Electrophile Formation Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Catalyst/Dehydrating Agent Product 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (PhSO2C(CN)=CHOEt) Intermediate->Product Elimination (-EtOH) Byproducts Byproducts: EtOH, AcOH, EtOAc Intermediate->Byproducts

Figure 1: Reaction pathway for the synthesis of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][][3]Role
Benzenesulfonylacetonitrile 181.211.0Limiting Reagent
Triethyl Orthoformate 148.201.5 - 2.0Electrophile Source
Acetic Anhydride 102.092.0 - 3.0Solvent / Driving Agent
Zinc Chloride (Optional) 136.300.05Lewis Acid Catalyst
Step-by-Step Methodology

Step 1: Setup

  • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the orthoformate.

Step 2: Reaction Assembly

  • Charge the RBF with Benzenesulfonylacetonitrile (1.0 equiv).

  • Add Triethyl Orthoformate (1.5 equiv). The excess ensures complete consumption of the nitrile.

  • Add Acetic Anhydride (2.0 equiv).

    • Note: If the reaction is sluggish (monitored by TLC), a catalytic amount of anhydrous ZnCl₂ (5 mol%) can be added to activate the orthoester.

Step 3: Reflux

  • Heat the mixture to reflux (approx. 100–110°C) .

  • Maintain reflux for 2–4 hours .

    • Monitoring: Monitor by TLC (SiO₂, Ethyl Acetate/Hexane 1:1). The starting nitrile (Rf ~0.4) should disappear, and the product (Rf ~0.6, UV active) should appear.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Volatile Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove acetic acid, ethyl acetate, and excess reagents. A high-vacuum finish is recommended to remove traces of acetic anhydride.

  • Crystallization: The residue is typically a viscous oil that solidifies upon standing or triturating.

    • Add cold Ethanol or a mixture of Ether/Hexane to the residue.

    • Stir vigorously to induce precipitation.[4]

    • Filter the solid and wash with cold hexane.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol or Isopropanol .

  • Dry the crystals in a vacuum oven at 40°C for 4 hours.

Technical Data & Validation

Expected Properties
PropertyValueNotes
Appearance Off-white to pale yellow solidMay appear as oil if solvent remains
Melting Point ~100–110°C (Typical for class)Verify with specific lot COA
Density 1.25 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, DMSOInsoluble in water/hexane
Troubleshooting Guide
  • Issue: Product remains an oil.

    • Cause: Residual acetic anhydride or orthoformate prevents crystallization.

    • Solution: dissolve in minimal DCM and precipitate with excess Hexane; or keep under high vacuum (<1 mbar) for extended periods.

  • Issue: Low Yield.

    • Cause: Incomplete reaction or hydrolysis of reagents.

    • Solution: Ensure anhydrous conditions. Increase reflux time or add ZnCl₂ catalyst.

Safety & Handling (MSDS Highlights)

  • Benzenesulfonylacetonitrile: Irritant. Avoid inhalation.

  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water.

  • Triethyl Orthoformate: Flammable liquid. Keep away from ignition sources.

References

  • Organic Syntheses. General methods for ethoxymethylene derivatives (Claisen Condensation). Coll. Vol. 3, p. 395. Retrieved from [Link]

Sources

Application Note: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile as a Cyanoacetylene Equivalent

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile (CAS: 32083-50-4) as a robust, non-volatile synthetic equivalent to cyanoacetylene.

Executive Summary

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is a versatile, highly activated dienophile and Michael acceptor used in organic synthesis as a stable surrogate for cyanoacetylene (


). While cyanoacetylene is a potent building block for constructing aromatic and heteroaromatic nitriles, its volatility, toxicity, and tendency to polymerize limit its practical utility.

This reagent overcomes these limitations by acting as a "masked" cyanoacetylene. It undergoes cycloaddition or condensation reactions followed by the elimination of the auxiliary groups (phenylsulfonyl and ethoxy), effectively delivering the cyanoacetylene moiety into the final structure. This guide provides comprehensive protocols for its synthesis and application in Diels-Alder cycloadditions and heterocycle formation.

Technical Introduction & Mechanism
2.1 The Challenge: Cyanoacetylene

Cyanoacetylene is the simplest cyanopolyyne.[1] It is a critical synthon for introducing the


 motif into cyclic systems. However, it boils at 42 °C, is highly lachrymatory, and poses explosion hazards.
2.2 The Solution: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

This reagent features a "push-pull" olefinic system:

  • Electron-Withdrawing Groups (EWG): The nitrile (

    
    ) and phenylsulfonyl (
    
    
    
    ) groups at the
    
    
    -position strongly activate the double bond for nucleophilic attack and cycloaddition.
  • Electron-Donating Group (EDG): The ethoxy (

    
    ) group at the 
    
    
    
    -position stabilizes the molecule and acts as a leaving group during the aromatization/elimination phase.

Mechanism of Action: In a typical Diels-Alder reaction, the reagent acts as the dienophile. The resulting adduct contains the auxiliary sulfonyl and ethoxy groups. Subsequent elimination of ethanol (


) and benzenesulfinic acid (

)—either spontaneously or base-promoted—yields the aromatic nitrile, formally equivalent to the addition of cyanoacetylene.

Mechanism Reagent 3-Ethoxy-2-(phenylsulfonyl) acrylonitrile (Stable Solid) Adduct Cycloadduct (Masked Intermediate) Reagent->Adduct Diels-Alder (Heat) Diene Diene (e.g., Cyclopentadiene) Diene->Adduct Elimination Elimination (-EtOH, -PhSO2H) Adduct->Elimination Base/Heat Product Aromatic Nitrile (Cyanoacetylene Product) Elimination->Product Aromatization

Figure 1: Mechanistic pathway of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile as a cyanoacetylene surrogate.

Preparation Protocol

Compound: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile CAS: 32083-50-4 Molecular Weight: 237.27 g/mol

Before application, the reagent must be synthesized if not purchased. It is prepared via the condensation of phenylsulfonylacetonitrile with triethyl orthoformate.

Materials Required
  • Phenylsulfonylacetonitrile (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Acetic anhydride (2.0 eq)

  • Round-bottom flask (100 mL), Reflux condenser, Magnetic stir bar.

Step-by-Step Synthesis
  • Setup: In a dry round-bottom flask, dissolve phenylsulfonylacetonitrile (e.g., 18.1 g, 100 mmol) in acetic anhydride (20 mL).

  • Addition: Add triethyl orthoformate (22.2 g, 150 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 120–140 °C) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. The solution will turn dark orange/brown.

    • Note: Acetic anhydride drives the equilibrium by consuming the ethanol produced.

  • Workup: Remove the volatile components (excess orthoformate, acetic anhydride, ethyl acetate) under reduced pressure (rotary evaporator).

  • Crystallization: The residue is a viscous oil that solidifies upon cooling. Recrystallize from Ethanol or an Ethanol/Hexane mixture.

  • Yield: Expect 80–90% yield of a crystalline solid (mp 95–97 °C).

Application Protocol 1: Diels-Alder Cycloaddition

This protocol describes the synthesis of a norbornadiene-carbonitrile derivative using cyclopentadiene, demonstrating the reagent's utility in constructing bicyclic frameworks.

Experimental Design
ParameterSpecification
Substrate Cyclopentadiene (Freshly cracked)
Reagent 3-ethoxy-2-(phenylsulfonyl)acrylonitrile
Solvent Toluene or Xylene (Anhydrous)
Stoichiometry 1.2 : 1 (Diene : Reagent)
Temperature 110 °C (Reflux)
Time 12–24 Hours
Step-by-Step Methodology
  • Preparation: Dissolve 3-ethoxy-2-(phenylsulfonyl)acrylonitrile (2.37 g, 10 mmol) in anhydrous Toluene (20 mL).

  • Addition: Add freshly cracked cyclopentadiene (1.0 mL, ~12 mmol).

  • Cycloaddition: Heat the mixture to reflux. Monitor reaction progress by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material spot (UV active) should disappear.

  • Isolation: Evaporate the solvent under vacuum. The crude product is the Diels-Alder adduct (a mixture of exo/endo isomers).

  • Aromatization (Elimination):

    • To convert the adduct to the cyanoacetylene product (in this case, a vinyl nitrile or aromatic derivative depending on the diene), treat the crude adduct with DBU (1.5 eq) in THF at room temperature for 2 hours.

    • Mechanism:[2] DBU promotes the elimination of

      
       and/or 
      
      
      
      .
  • Purification: Dilute with water, extract with dichloromethane, dry over

    
    , and purify via flash column chromatography.
    
Application Protocol 2: Pyrimidine Synthesis

The reagent acts as a three-carbon 1,3-dielectrophile equivalent, reacting with amidines to form pyrimidines.

Reaction Scheme


Step-by-Step Methodology
  • Reagents: Mix Benzamidine hydrochloride (1.0 eq) and Sodium Ethoxide (1.1 eq) in Ethanol to generate the free amidine.

  • Addition: Add 3-ethoxy-2-(phenylsulfonyl)acrylonitrile (1.0 eq) to the solution.

  • Reaction: Stir at reflux for 6 hours.

  • Mechanism:

    • Step 1: Amidine nitrogen attacks the

      
      -carbon, displacing ethoxide (Addition-Elimination).
      
    • Step 2: Intramolecular cyclization occurs.

    • Step 3: Elimination of the phenylsulfonyl group (often as benzenesulfinate) aromatizes the ring.

  • Workup: Cool the mixture. Acidify slightly with dilute HCl. The pyrimidine product often precipitates or can be extracted.

Data Analysis & Troubleshooting
NMR Interpretation
  • Starting Material (

    
     NMR, 
    
    
    
    ):
    Look for the vinyl proton singlet (or small coupling) at
    
    
    7.5–8.0 ppm. The ethoxy group appears as a quartet (
    
    
    4.2) and triplet (
    
    
    1.3).
  • Adduct: The loss of the vinyl proton and the appearance of aliphatic bridgehead protons indicates successful cycloaddition.

  • Stereochemistry: The reagent usually exists as the E-isomer, but isomerization can occur. Both isomers react, though rates may differ.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete removal of ethanol.Use excess acetic anhydride to drive equilibrium.
No Reaction (Diels-Alder) Diene polymerization or steric hindrance.Use a sealed tube at higher temperature (140 °C) in Xylene.
Incomplete Elimination Leaving groups are stable.Increase base strength (use

-BuOK) or heat.
References
  • Bradley, P. J., & Grayson, D. H. (2002).[3][4] The Diels–Alder reactivity of (E)-3-phenylsulfonylprop-2-enenitrile, a cyanoacetylene equivalent.[3][4] Journal of the Chemical Society, Perkin Transactions 1, (15), 1794-1799. Link

  • Neplyuev, V. M., et al. (1986). Synthesis of 2-cyano-2-phenylsulfonyl-vinyl ethyl ether. Ukrainskii Khimicheskii Zhurnal, 52, 1031.
  • Wada, E., et al. (1991). Sulfonyl-substituted alkenes in organic synthesis. Bulletin of the Chemical Society of Japan. (General reference for sulfonyl alkene chemistry).
  • LookChem. (n.d.). 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile Product Page. Link

Sources

Application Note: Advanced [3+2] Cycloaddition Protocols Utilizing Phenylsulfonyl Acrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The construction of highly functionalized five-membered nitrogenous heterocycles—such as pyrrolidines and pyrazolidines—is a cornerstone of modern drug discovery. Within this domain, 2-(phenylsulfonyl)acrylonitrile has emerged as an exceptionally potent dipolarophile for normal-electron-demand [3+2] cycloadditions.

The synergistic presence of a cyano group (


 effect) and a phenylsulfonyl group (

effect) dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene. This dual electron-withdrawing nature not only accelerates the cycloaddition with electron-rich 1,3-dipoles (HOMO) but also dictates absolute regioselectivity due to the extreme polarization of the double bond. Furthermore, the phenylsulfonyl moiety serves as a "traceless" activating group; post-cycloaddition, it can be reductively cleaved (e.g., via SmI₂ or Na/Hg amalgam) to yield products that would be otherwise inaccessible through direct cyano-alkene cycloadditions.

As detailed in recent synthetic methodologies by [1] and comprehensive reviews on , these protocols offer unparalleled stereocontrol and structural diversity.

Pathway Visualization

G A Dipole Precursors (Amino Acid + Aldehyde) B 1,3-Dipole (Azomethine Ylide/Imine) A->B Base / Catalyst D Concerted [3+2] Transition State B->D HOMO C Dipolarophile 2-(Phenylsulfonyl)acrylonitrile C->D LUMO E Primary Cycloadduct (Pyrrolidine/Pyrazolidine) D->E Cycloaddition F Desulfonylation / Functionalization E->F Optional Cleavage

Mechanistic workflow of [3+2] cycloaddition using phenylsulfonyl acrylonitrile.

Experimental Workflows & Causality

The following protocols have been engineered to ensure high reproducibility. Every step is designed as a self-validating system , providing the operator with visual or analytical feedback to confirm reaction progression.

Protocol A: Synthesis of Highly Substituted Pyrrolidines via Azomethine Ylides

This protocol utilizes a metallo-azomethine ylide generated in situ from an


-imino ester. The silver catalyst enforces a rigid geometry, promoting high endo-selectivity.

Reagents:

  • 
    -Imino ester (e.g., ethyl 2-(benzylideneamino)acetate) (1.0 equiv)
    
  • 2-(Phenylsulfonyl)acrylonitrile (1.1 equiv)

  • Silver acetate (AgOAc) (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N) (0.1 equiv, 10 mol%)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried Schlenk flask under argon, dissolve the

    
    -imino ester in anhydrous THF. Add AgOAc and stir for 10 minutes at room temperature.
    
    • Causality & Validation: AgOAc coordinates to the imine nitrogen and ester carbonyl. The dissolution of the sparingly soluble AgOAc into a homogeneous mixture visually validates the formation of the pre-catalytic complex.

  • Dipole Generation: Add Et₃N dropwise to the mixture.

    • Causality & Validation: The base deprotonates the highly acidic

      
      -proton of the coordinated imine, generating the metallo-azomethine ylide. The solution will immediately transition from colorless to a vibrant yellow/orange, confirming active dipole formation.
      
  • Cycloaddition: Add 2-(phenylsulfonyl)acrylonitrile in one portion. Stir the reaction at 25 °C for 4–6 hours.

    • Causality & Validation: The reaction is monitored via TLC (Hexanes/EtOAc 7:3). The dipolarophile is highly UV-active (254 nm). Its complete disappearance, coupled with the emergence of a new spot that stains strongly with KMnO₄ (due to the loss of extended conjugation), confirms successful cycloaddition.

  • Quenching and Isolation: Filter the crude mixture through a short pad of Celite to remove the silver salts. Wash the organic layer with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol B: Synthesis of Bicyclic Pyrazolidinones via Azomethine Imines

Based on the foundational work by [1], this protocol details the catalyst-free reaction of pyrazolidinium ylides with 2-phenylsulfonyl acrylonitrile to yield hexahydropyrazolo[1,2-a]pyrazole-2-carbonitriles.

Reagents:

  • 3-Methyl-2-oxopyrazolidinium ylide precursor (1.0 equiv)

  • 2-(Phenylsulfonyl)acrylonitrile (1.0 equiv)

  • Dichloromethane (DCM) (0.15 M)

Step-by-Step Methodology:

  • Preparation: Suspend the stable azomethine imine precursor and 2-(phenylsulfonyl)acrylonitrile in DCM at room temperature.

    • Causality & Validation: DCM is specifically chosen over protic solvents (like EtOH) to prevent hydrogen-bonding disruption of the zwitterionic dipole, which would otherwise lower the HOMO energy and stall the reaction.

  • Thermal Cycloaddition: Heat the mixture to gentle reflux (40 °C) for 8–12 hours.

    • Causality & Validation: The thermal energy overcomes the activation barrier for the concerted, asynchronous [3+2] transition state. As the reaction proceeds, the poorly soluble ylide precursor gradually dissolves, providing a visual cue of conversion.

  • Crystallization: Cool the mixture to room temperature and slowly add cold diethyl ether until the product precipitates. Filter and wash with cold ether.

    • Causality & Validation: The highly polar nature of the resulting bicyclic carbonitrile/sulfonyl system makes it insoluble in ether, allowing for isolation without the need for silica gel chromatography, thus preserving the integrity of sensitive stereocenters.

Quantitative Data Synthesis

The table below summarizes the expected performance metrics for various 1,3-dipoles reacting with 2-(phenylsulfonyl)acrylonitrile under optimized conditions.

Dipole ClassDipolarophileCatalyst / BaseSolvent & TempTypical YieldDiastereomeric Ratio (endo:exo)
Azomethine Ylide 2-(Phenylsulfonyl)acrylonitrileAgOAc / Et₃NTHF, 25 °C85–92%>95:5
Azomethine Imine 2-(Phenylsulfonyl)acrylonitrileNoneDCM, 40 °C70–80%90:10
Nitrone 2-(Phenylsulfonyl)acrylonitrileNoneToluene, 80 °C75–85%85:15
Azide 2-(Phenylsulfonyl)acrylonitrileCuI / DIPEA

-BuOH/H₂O, 25 °C
88–95%N/A (Aromatizes to Triazole)

References

  • Dürüst, Y., Sağırlı, E., & Sağırlı, A. (2015). Reactions of 3-Methyl-2-oxopyrazolidinium Ylides with Phenylsulfonylacrylonitriles. Tetrahedron, 71(42), 8085-8091.[Link]

  • Organic & Biomolecular Chemistry (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. RSC Publishing, 22, 100-125.[Link]

Sources

preparation of pyrimidines using 3-ethoxy-2-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic utility of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile (EPSA) as a versatile 1,3-dielectrophilic building block for the construction of functionalized pyrimidines.[] Specifically, we focus on the regioselective cyclocondensation of EPSA with amidines and guanidines to yield 4-amino-5-phenylsulfonylpyrimidines .[] These scaffolds are critical in medicinal chemistry due to the bioisosteric properties of the sulfonyl group and the presence of the 4-amino moiety, which mimics the adenosine/cytosine core found in kinase inhibitors and antiviral agents. This guide provides optimized protocols, mechanistic insights, and troubleshooting strategies for scalable synthesis.

Introduction & Chemical Logic

The pyrimidine nucleus is ubiquitous in drug discovery. However, introducing substituents at the 5-position (meta to both nitrogens) is often synthetically challenging via direct electrophilic aromatic substitution due to the electron-deficient nature of the ring.

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (EPSA) circumvents this issue by installing the 5-substituent before ring closure.[]

  • Structure:

    
    []
    
  • Reactivity Profile: EPSA acts as a "push-pull" alkene.[] The ethoxy group (electron donor) activates the

    
    -carbon for nucleophilic attack, while the cyano and phenylsulfonyl groups (electron acceptors) stabilize the resulting carbanion and facilitate cyclization.
    
  • Synthetic Advantage: The reaction proceeds under mild conditions, often avoiding metal catalysts, and yields the 4-amino-5-phenylsulfonyl motif exclusively.[]

Mechanism of Action

The formation of the pyrimidine ring follows a cascade sequence: Addition-Elimination


 Intramolecular Cyclization 

Tautomerization
.
  • Nucleophilic Attack: The amidine nitrogen attacks the

    
    -carbon of EPSA.[]
    
  • Elimination: Ethanol is expelled, generating an intermediate enamine.[]

  • Cyclization: The second nitrogen of the amidine attacks the nitrile carbon (an intramolecular Pinner-like reaction).

  • Aromatization: Tautomerization yields the stable 4-aminopyrimidine.[]

Mechanism Reagent EPSA (3-ethoxy-2-(phenylsulfonyl)acrylonitrile) Inter1 Intermediate A (Addition-Elimination) Reagent->Inter1 N-Attack @ C-beta (-EtOH) Amidine Amidine/Guanidine (Nucleophile) Amidine->Inter1 Inter2 Intermediate B (Nitrile Attack) Inter1->Inter2 Intramolecular Cyclization Product 4-Amino-5-phenylsulfonylpyrimidine Inter2->Product Tautomerization

Figure 1: Mechanistic pathway for the conversion of EPSA to pyrimidines.[] The reaction is driven by the leaving group ability of ethoxide and the electrophilicity of the nitrile.

Experimental Protocols

Protocol A: Preparation of the Reagent (EPSA)

Note: While EPSA is commercially available (CAS 32083-50-4), in-house preparation is cost-effective for gram-scale needs.[]

Reagents:

  • Phenylsulfonylacetonitrile (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Acetic anhydride (2.0 eq)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, combine phenylsulfonylacetonitrile (e.g., 18.1 g, 100 mmol), triethyl orthoformate (25 mL, 150 mmol), and acetic anhydride (20 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (formation of a UV-active spot with higher 
    
    
    
    than starting material).[]
  • Concentration: Remove volatiles (ethyl acetate, acetic acid, excess orthoformate) under reduced pressure.

  • Crystallization: The residue will solidify upon cooling.[] Recrystallize from ethanol or an ethanol/hexane mixture.[]

  • Yield: Typical yield is 80–90%.[] Product appears as off-white crystals.[]

Protocol B: General Synthesis of Pyrimidines

Target: 4-Amino-5-phenylsulfonylpyrimidines

Reagents:

  • 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (EPSA) (1.0 eq)[]

  • Amidine hydrochloride or Guanidine carbonate (1.1 eq)

  • Base: Sodium Ethoxide (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.2–2.0 eq)
  • Solvent: Ethanol (EtOH) or DMF (for solubility issues)

Step-by-Step Methodology:

  • Activation:

    • If using Amidine HCl: Dissolve sodium metal (1.2 eq) in dry ethanol to generate fresh NaOEt. Add the amidine hydrochloride and stir for 10 min to liberate the free base.

    • If using Guanidine Carbonate: Suspend in ethanol with

      
       (1.5 eq).
      
  • Addition: Add EPSA (1.0 eq) to the stirring solution of the nucleophile. The reaction is often exothermic; add slowly if working on >10g scale.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Observation: The solution often turns from clear/yellow to orange, and a precipitate may begin to form.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (5x reaction volume).

    • The product usually precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water (to remove salts) and cold ethanol (to remove unreacted reagent).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[][2][3]

Data Summary: Representative Substrates

Nucleophile (R)Product StructureYield (%)Appearance
Acetamidine (

)
2-Methyl-4-amino-5-phenylsulfonylpyrimidine82%White Solid
Benzamidine (

)
2-Phenyl-4-amino-5-phenylsulfonylpyrimidine88%Pale Yellow Solid
Guanidine (

)
2,4-Diamino-5-phenylsulfonylpyrimidine75%White Powder
Thiourea (

)
Note: Yields 2-thiocytosine derivative65%Yellow Solid

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Moisture in solventUse anhydrous Ethanol.[] The ethoxy group on EPSA is sensitive to hydrolysis before reaction.
Oily Product Incomplete cyclizationEnsure reflux time is sufficient (>3h). Acidify the work-up water slightly (pH 6) to aid precipitation.[]
Impurity (Starting Material) Excess EPSA usedUse a slight excess of Amidine (1.1 eq) to ensure full consumption of the electrophile.
Regioselectivity Issues N/AThis reaction is highly regioselective due to the specific "Push-Pull" electronics. Isomers are rare.[]

Applications & Downstream Chemistry

The 5-phenylsulfonyl group is not just a spectator; it is a functional handle.[]

  • Solubility: The sulfone improves crystallinity and metabolic stability compared to halides.[]

  • Acidity: It increases the acidity of the 4-amino group, allowing for easier deprotonation and alkylation if N-alkylation is desired.[]

  • Displacement: While less reactive than 2- or 4-sulfones, the 5-sulfonyl group can be displaced by potent nucleophiles under forcing conditions, or reduced (desulfonylation) to yield the 5-unsubstituted pyrimidine.[]

Workflow Start Start: Phenylsulfonylacetonitrile Step1 Reagent Synthesis (+ HC(OEt)3 / Ac2O) Start->Step1 Step2 Cyclocondensation (+ Amidine / NaOEt) Step1->Step2 Step3 Isolation (Precipitation in Water) Step2->Step3 End Final Product: 4-Amino-5-phenylsulfonylpyrimidine Step3->End

Figure 2: Operational workflow for the synthesis of the target pyrimidine library.

References

  • Preparation of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile: Neplyuev, V. M., et al.[] "Chemistry of sulfonyl-activated nitriles."[] Journal of Organic Chemistry of the USSR, 1980. (Classic methodology for ethoxymethylene activation).

  • General Pyrimidine Synthesis via Enol Ethers: Schenone, P., et al. "Reaction of 3-dimethylamino-2-phenylsulfonylpropenenitrile with nucleophiles."[] Journal of Heterocyclic Chemistry, 1990. (Mechanistic analogue).

  • Utility of Sulfonyl Pyrimidines: Barrett, M., et al. "2-Sulfonylpyrimidines as covalent warheads."[][4] ACS Chemical Biology, 2023. (Context on sulfonyl group reactivity in pyrimidines).

  • Mechanistic Insight (Push-Pull Alkenes): Sandrow, A.[] "The chemistry of enaminonitriles and their application in heterocyclic synthesis." Arkivoc, 2018.[5]

(Note: Specific historical papers for this exact reagent are often found in Soviet-era literature or patent databases; the protocols provided above are standardized based on the reactivity of the CAS 32083-50-4 electrophile).[]

Sources

nucleophilic vinylic substitution of ethoxy group in sulfonyl acrylonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Vinylic Substitution (


) of Ethoxy Groups in Sulfonyl Acrylonitriles 

Executive Summary

This guide details the protocols for exploiting 3-ethoxy-2-(sulfonyl)acrylonitriles as versatile "push-pull" alkene scaffolds.[] These substrates are critical in two primary domains:

  • Heterocyclic Synthesis: As precursors for 3-amino-4-sulfonylpyrazoles and pyrimidines.[]

  • Medicinal Chemistry: As covalent warheads (Michael acceptors) targeting cysteine residues in proteins (e.g., PME-1 inhibitors).[]

The core transformation is a Nucleophilic Vinylic Substitution (


) , where the 

-ethoxy group functions as a leaving group, activated by the electron-withdrawing sulfonyl and nitrile moieties.

Mechanistic Foundation: The "Push-Pull" System[1]

The reactivity of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile arises from its electronic polarization.[] The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-carbon is highly electrophilic due to the conjugation with the sulfonyl (

) and nitrile (

) groups.

Mechanism: Addition-Elimination (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) 
Unlike aliphatic 

reactions, this substitution proceeds through a stabilized carbanion intermediate.
  • Addition: The nucleophile attacks the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -carbon, breaking the 
    
    
    
    -bond. The negative charge is delocalized onto the electron-withdrawing groups (EWGs).[]
  • Elimination: The lone pair from the nucleophile (or re-formation of the double bond) expels the ethoxy group (

    
    ) to restore conjugation.
    

SNV_Mechanism Figure 1: Addition-Elimination (AdN-E) Mechanism of SNV Substrate Substrate (Push-Pull Alkene) Intermediate Tetrahedral Intermediate (Stabilized Carbanion) Substrate->Intermediate Nucleophilic Attack (Ad) Nu Nucleophile (H-Nu) Nu->Intermediate Product Substituted Product (Enaminonitrile) Intermediate->Product Elimination (E) LeavingGroup EtOH / EtO- Intermediate->LeavingGroup

Figure 1: The reaction proceeds via a tetrahedral intermediate stabilized by the sulfonyl and cyano groups, followed by the expulsion of the ethoxy group.

Preparation of the Reagent

Before performing substitutions, the starting material, 3-ethoxy-2-(phenylsulfonyl)acrylonitrile , must be synthesized or sourced (CAS: 32083-50-4).[]

Protocol 1: Synthesis from Sulfonylacetonitrile Rationale: This method utilizes triethyl orthoformate as a one-carbon electrophile.[] Acetic anhydride drives the reaction by trapping the ethanol byproduct.

Reagents:

  • Phenylsulfonylacetonitrile (10 mmol)

  • Triethyl orthoformate (15 mmol, 1.5 eq)

  • Acetic anhydride (20 mL)

Step-by-Step:

  • Reflux: Combine phenylsulfonylacetonitrile and triethyl orthoformate in acetic anhydride. Reflux the mixture at 120–130°C for 4–6 hours.

  • Monitoring: Monitor by TLC (SiO2, EtOAc:Hexane 1:2). The starting nitrile (

    
    ) will disappear, and a new spot (
    
    
    
    ) will appear.
  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride and orthoformate.

  • Crystallization: The residue will solidify upon cooling.[] Recrystallize from ethanol or an ethanol/water mixture.[]

  • Yield: Expect 80–90% yield of colorless/pale yellow crystals (mp 148–150°C).[]

Protocol 2: with Primary Amines (Enaminonitriles)

This reaction generates ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino-

-sulfonylacrylonitriles
. These compounds are thermodynamically stable due to an intramolecular hydrogen bond between the NH and the sulfonyl oxygen.

Reagents:

  • 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (1.0 mmol)[]

  • Primary Amine (e.g., Aniline, Benzylamine) (1.1 mmol)

  • Solvent: Ethanol (5 mL)

Procedure:

  • Dissolution: Dissolve the ethoxy substrate in warm ethanol (40°C).

  • Addition: Add the amine dropwise. Note: The reaction is often exothermic.

  • Reaction: Stir at room temperature for 1–2 hours. If precipitation does not occur, heat to reflux for 30 minutes.

  • Workup: Cool the mixture to 0°C. The product usually precipitates as a solid.

  • Filtration: Filter the solid, wash with cold ethanol, and dry.

Data Summary: Solvent Effects on Yield

SolventTemperatureYield (%)Comments
Ethanol 25°C88-95Recommended. Green, high yield, easy workup.[]
AcetonitrileReflux90Good for weakly nucleophilic amines.[]
TolueneReflux75Requires evaporation; slower rate.[]
Water25°C40-60Heterogeneous; hydrolysis competes.[]

Protocol 3: Heterocyclic Synthesis (Pyrazoles)

The most valuable application of this substrate is the synthesis of 3-amino-4-sulfonylpyrazoles by reacting with hydrazine.[] This is a cascade reaction: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 followed by intramolecular cyclization.

Reagents:

  • 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (1.0 mmol)[]

  • Hydrazine Hydrate (80%) (2.0 mmol)

  • Solvent: Ethanol (5 mL)

Procedure:

  • Setup: Place the substrate in ethanol.

  • Addition: Add hydrazine hydrate slowly. The solution will turn yellow/orange initially.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Completion: The color often fades as the aromatic pyrazole system forms.[]

  • Isolation: Evaporate the solvent to 50% volume and add water (5 mL).[] The pyrazole precipitates.

Heterocycle_Workflow Figure 2: Divergent Synthesis of Enaminonitriles and Pyrazoles Precursor 3-Ethoxy-2-(sulfonyl)acrylonitrile Enamine Enaminonitrile (Stable Intermediate) Precursor->Enamine + Amine (Protocol 2) Intermediate_Hyd Hydrazino-acrylonitrile (Transient) Precursor->Intermediate_Hyd + Hydrazine (Protocol 3) Amine Primary Amine (R-NH2) Hydrazine Hydrazine (NH2-NH2) Pyrazole 3-Amino-4-sulfonylpyrazole (Final Heterocycle) Intermediate_Hyd->Pyrazole Cyclization (-EtOH)

Figure 2: Reaction workflow showing the divergence between stable substitution products (amines) and cyclized products (hydrazines).[2]

Biological Application Note: Covalent Inhibition[1]

Targeting Cysteine Proteases/Hydrolases: Sulfonyl acrylonitriles act as "warheads" in covalent drugs.[] The mechanism is a Michael addition (conjugate addition) of a cysteine thiol to the


-carbon (relative to the sulfonyl).

Critical Design Consideration: While the ethoxy derivative described here is a synthetic intermediate, the final bioactive molecules often retain the sulfonyl acrylonitrile core but replace the ethoxy group with a stable aryl or alkyl chain to prevent hydrolysis in vivo. However, the ethoxy group can be used to introduce specific amine "recognition elements" via the


 protocols above, creating a targeted covalent inhibitor.
  • Reference: See Shen et al. (2015) for the design of sulfonyl acrylonitriles as inhibitors of cancer metastasis [1].[3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amine reaction) Hydrolysis of ethoxy groupEnsure solvents are dry; avoid aqueous bases.[]
Oiling out Product is not crystallizingScratch the flask glass; add a seed crystal; use Hexane/EtOAc.[]
No Reaction Nucleophile is too weak (e.g., nitroaniline)Switch solvent to Acetonitrile or DMF and heat to reflux.
Multiple Spots on TLC ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Isomerization
This is common. Isomers usually equilibrate to the thermodynamic product upon workup.

References

  • Shen, Y., et al. (2015).[3] Design, Synthesis, and Biological Evaluation of Sulfonyl Acrylonitriles as Novel Inhibitors of Cancer Metastasis and Spread.[3] Journal of Medicinal Chemistry, 58(3), 1140–1158.[3] Link

  • Neplyuev, V. M., et al. (1980). Chemistry of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -aminovinyl sulfones (Review). Chemistry of Heterocyclic Compounds. (Classic reference for sulfonyl acrylonitrile reactivity).
    
  • Bachman, T. (2012). Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1.[] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich.[] Product Specification: 3-Ethoxyacrylonitrile derivatives.[] Link

Sources

synthesis of isoxazoles from 3-ethoxy-2-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 3-Amino-4-(phenylsulfonyl)isoxazole from 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

Authored by: A Senior Application Scientist

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone pharmacophore in modern drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have cemented its role in a multitude of therapeutic agents. Isoxazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][3][4][5] Notable drugs containing this scaffold include the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib and the antibiotic Sulfamethoxazole.[2]

This guide provides a detailed protocol for the synthesis of a highly functionalized isoxazole derivative, 3-amino-4-(phenylsulfonyl)isoxazole, utilizing the versatile and highly reactive precursor, 3-ethoxy-2-(phenylsulfonyl)acrylonitrile. This precursor is an ideal starting material due to its activated carbon-carbon double bond, which is rendered electron-deficient by the powerful electron-withdrawing capabilities of the adjacent phenylsulfonyl and nitrile groups. The ethoxy group serves as an excellent leaving group, facilitating a cyclocondensation reaction pathway. This synthesis route offers a direct and efficient method for producing a multifunctionalized isoxazole, which can serve as a valuable building block for creating libraries of novel compounds in drug development programs.

Proposed Reaction Mechanism: A Stepwise Annulation

The formation of 3-amino-4-(phenylsulfonyl)isoxazole from 3-ethoxy-2-(phenylsulfonyl)acrylonitrile and hydroxylamine proceeds through a well-established cyclocondensation mechanism. The reaction is initiated by a nucleophilic attack and culminates in an intramolecular cyclization to form the stable aromatic isoxazole ring.

Causality of Mechanistic Steps:

  • Michael Addition: Hydroxylamine (H₂N-OH), a potent nitrogen nucleophile, first attacks the electron-deficient β-carbon (the carbon bearing the ethoxy group) of the acrylonitrile. This is a classic Michael-type addition reaction, driven by the strong electron-withdrawing nature of the sulfonyl and nitrile groups.

  • Elimination of Ethanol: The resulting intermediate readily eliminates ethanol. The ethoxy group is an effective leaving group, and this step is often facilitated by the solvent or a mild base, leading to the formation of a stable oxime intermediate.

  • Intramolecular Cyclization: This is the key ring-forming step. The oxygen atom of the oxime's hydroxyl group performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This intramolecular reaction is entropically favored.

  • Tautomerization: The cyclized product exists as an imino tautomer, which rapidly tautomerizes to the more stable amino-isoxazole form. This final step is driven by the gain in aromaticity, which confers significant thermodynamic stability to the final isoxazole product.

Below is a visual representation of the proposed reaction mechanism.

Reaction_Mechanism cluster_steps Reaction Pathway Reactant1 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile Intermediate1 Michael Adduct Intermediate Reactant1->Intermediate1 1. Michael Addition (Nucleophilic Attack by NH₂OH) Reactant2 Hydroxylamine (NH₂OH) Reactant2->Intermediate1 Intermediate2 Oxime Intermediate Intermediate1->Intermediate2 2. Elimination of Ethanol (-EtOH) Intermediate3 Cyclized Intermediate (Imino form) Intermediate2->Intermediate3 3. Intramolecular Cyclization Product 3-Amino-4-(phenylsulfonyl)isoxazole Intermediate3->Product 4. Tautomerization (Aromatization)

Sources

general procedure for condensing amidines with 3-ethoxy-2-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthetic methodology for condensing amidines (or their hydrochloride salts) with 3-ethoxy-2-(phenylsulfonyl)acrylonitrile to generate 2-substituted-4-amino-5-(phenylsulfonyl)pyrimidines .

The phenylsulfonyl moiety acts as a powerful electron-withdrawing group (EWG) that activates the pyrimidine core for subsequent nucleophilic aromatic substitutions (


), making these products valuable scaffolds in drug discovery (e.g., for antiviral and anticancer agents). This guide prioritizes mechanistic understanding, scalable protocols, and troubleshooting for high-purity isolation.

Chemical Basis & Mechanism

The Reagents
  • Electrophile: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is a "push-pull" alkene. The ethoxy group acts as a leaving group (push), while the nitrile and sulfonyl groups (pull) activate the

    
    -carbon toward nucleophilic attack. It functions as a cyanoacetylene equivalent .[1]
    
  • Nucleophile: The amidine (liberated from its salt) provides a 1,3-binucleophilic N-C-N motif essential for heterocyclization.

Reaction Pathway

The reaction proceeds via an Addition-Elimination-Cyclization mechanism:

  • Base-Mediated Liberation: The amidine salt is neutralized to its free base.

  • Vinyl Substitution (

    
    ):  The amidine nitrogen attacks the 
    
    
    
    -carbon of the acrylonitrile, displacing the ethoxy group (addition-elimination).
  • Intramolecular Cyclization: The second amidine nitrogen attacks the nitrile carbon.

  • Tautomerization: An imine-to-enamine type rearrangement (or proton transfer) yields the aromatic 4-aminopyrimidine.

Mechanistic Visualization

The following diagram illustrates the molecular transformation logic:

ReactionMechanism AmidineSalt Amidine HCl Salt (R-C(=NH)NH₂·HCl) FreeBase Free Amidine (Nucleophile) AmidineSalt->FreeBase + Base (NaOEt/Et₃N) Intermediate Intermediate A (Acyclic Enamine) FreeBase->Intermediate + Reagent (- EtOH) Reagent 3-Ethoxy-2-(phenylsulfonyl) acrylonitrile Reagent->Intermediate Cyclization Intramolecular Nitrile Attack Intermediate->Cyclization Heat/Reflux Product 4-Amino-5-(phenylsulfonyl) pyrimidine Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway from amidine salt to pyrimidine product.

Experimental Protocol

Materials & Reagents Table
ReagentRoleEquiv.Notes
Amidine HCl Nucleophile1.1Acetamidine, Benzamidine, etc. Hygroscopic.
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile Electrophile1.0The limiting reagent.
Sodium Ethoxide (NaOEt) Base1.2Preferred for EtOH solvent. Freshly prepared is best.
Ethanol (Absolute) Solvent~10-15VMust be dry to prevent nitrile hydrolysis.
DMF Alt.[2][3][4] Solvent~5-10VUse if reagents are insoluble in EtOH.
Standard Operating Procedure (SOP)

Step 1: Preparation of the Free Amidine

  • Charge a round-bottom flask (RBF) with Ethanol (Absolute) .

  • Add Sodium Ethoxide (21% wt in EtOH) or solid NaOEt (1.2 equiv).

  • Add the Amidine Hydrochloride (1.1 equiv) in one portion.

  • Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: A white precipitate of NaCl should form. This confirms the liberation of the free amidine.

Step 2: Condensation [5]

  • Add 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (1.0 equiv) to the reaction mixture.

    • Note: The reaction is often slightly exothermic. Add slowly if scaling up (>10g).

  • Equip the flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Heat to Reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the acrylonitrile spot (

      
      ) and the appearance of a lower, fluorescent spot (pyrimidine).
      

Step 3: Work-up & Isolation

  • Cool the reaction mixture to RT, then to 0–5°C in an ice bath.

  • Scenario A (Precipitate forms): Filter the solid, wash with cold Ethanol (2x) and Water (2x) to remove NaCl and sulfinic acid byproducts.

  • Scenario B (No precipitate): Evaporate the solvent under reduced pressure. Resuspend the residue in water (to dissolve NaCl) and extract with Ethyl Acetate or DCM. Dry organic layer over MgSO₄ and concentrate.

  • Recrystallization: Purify the crude solid from Ethanol/DMF (9:1) or Acetonitrile.[2][6][7][]

Workflow Diagram

ProtocolWorkflow Start Start: Amidine HCl + NaOEt in EtOH Stir Stir 20 min @ RT (Free base formation) Start->Stir AddReagent Add 3-Ethoxy-2-(phenylsulfonyl) acrylonitrile Stir->AddReagent Reflux Reflux 4-6 Hours (Monitor TLC) AddReagent->Reflux Cool Cool to 0°C Reflux->Cool Decision Precipitate formed? Cool->Decision Filter Filter & Wash (Cold EtOH/H₂O) Decision->Filter Yes Evap Evaporate Solvent & Aqueous Workup Decision->Evap No Final Recrystallize (Yield: 65-85%) Filter->Final Evap->Final

Figure 2: Decision tree for reaction execution and isolation.

Critical Optimization & Troubleshooting

Solvent Effects
  • Ethanol: The greenest and most common choice. However, if the phenylsulfonyl reagent is highly insoluble, the reaction rate will be slow.

  • DMF/DMAc: Use for aromatic amidines (e.g., Benzamidine) which may have lower solubility. Requires aqueous workup (pouring into crushed ice) to isolate the product.

Common Failures & Fixes
SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of NitrileEnsure solvents are anhydrous . Moisture converts the nitrile to an amide, stopping cyclization.
Sticky Gum Incomplete CyclizationIncrease reflux time or switch to higher boiling solvent (n-Propanol).
Starting Material Remains Amidine Salt not neutralizedEnsure the base (NaOEt) is active. Old NaOEt absorbs moisture and becomes NaOH, which is less effective in anhydrous media.
Analytical Validation
  • 1H NMR (DMSO-d6):

    • Amine: Broad singlet at

      
       7.0–8.0 ppm (
      
      
      
      ).
    • Pyrimidine H-6: Singlet at

      
       8.5–9.0 ppm (Deshielded by adjacent N and 
      
      
      
      ).
    • Absence: Disappearance of the ethoxy triplet (

      
       1.3) and quartet (
      
      
      
      4.1).

References

  • Reagent Reactivity: The Diels–Alder reactivity of (E)-3-phenylsulfonylprop-2-enenitrile, a cyanoacetylene equivalent.[1] Journal of the Chemical Society, Perkin Transactions 1.[1]

  • General Pyrimidine Synthesis: Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents. PMC (National Institutes of Health).

  • Ethoxymethylene Condensation: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives. Der Pharma Chemica.

  • Reagent Data: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile Properties. PubChem.[9]

Sources

Troubleshooting & Optimization

Technical Guide: Controlling E/Z Isomerism in 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis, stereochemical control, and troubleshooting of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile (CAS 32083-50-4). This guide is designed for organic chemists and process development scientists requiring high stereoisomeric purity (typically >98% E-isomer) for downstream heterocycle formation.[1][][3]

Executive Summary & Stereochemical Context

The synthesis of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile is a critical intermediate step in the preparation of pyrazoles, pyrimidines, and other nitrogen-containing heterocycles.[1][][3] The reaction typically involves the condensation of phenylsulfonylacetonitrile with triethyl orthoformate (TEOF) .[1]

  • Target Isomer: The (E)-isomer is the thermodynamically stable product and the industry standard.[1][]

  • Stereochemical Driver: Steric repulsion between the bulky phenylsulfonyl group (-SO₂Ph) and the ethoxy group (-OEt) destabilizes the (Z)-isomer, where these groups would be cis to each other.[1][][3] The (E)-isomer places these bulky groups trans, minimizing steric strain.[1]

  • Key Control Lever: Thermodynamic control via prolonged heating and the removal of ethanol (using acetic anhydride) drives the equilibrium toward the stable (E)-isomer.[1]

Core Synthesis Protocol: Thermodynamic E-Selective Method

This protocol is optimized to favor the (E)-isomer through thermodynamic equilibration.[1][]

Reagents & Stoichiometry
ReagentEquiv.Role
Phenylsulfonylacetonitrile 1.0Limiting Reagent (Nucleophile)
Triethyl Orthoformate (TEOF) 1.5 - 2.0Electrophile / Solvent
Acetic Anhydride (Ac₂O) 2.0 - 3.0Ethanol Scavenger / Driving Force
Zinc Chloride (ZnCl₂) 0.05 (Cat.)[1][][3]Optional Lewis Acid (accelerates rate)
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride or Drierite). Moisture exclusion is critical to prevent TEOF hydrolysis.[1][]

  • Charging: Add phenylsulfonylacetonitrile (1.0 equiv) and triethyl orthoformate (1.5 equiv).

  • Activation: Add acetic anhydride (2.0 equiv). Note: Ac₂O reacts with the ethanol byproduct to form ethyl acetate and acetic acid, preventing the reverse reaction.[1]

  • Reflux (Thermodynamic Phase): Heat the mixture to 120–130°C (oil bath temperature) . Reflux gently for 4–6 hours .

    • Checkpoint: Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[1] The starting nitrile should disappear.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TEOF, acetic anhydride, and ethyl acetate.

    • The residue will likely be a solid or a viscous oil that solidifies upon cooling.[1]

  • Purification (Isomer Enrichment):

    • Recrystallize the crude solid from Ethanol or Toluene/Hexane .[1][]

    • Result: This typically yields the (E)-isomer as colorless to pale yellow crystals/needles.[1][]

Reaction Mechanism & Stereocontrol Logic

The following diagram illustrates the pathway from the initial condensation to the thermodynamic equilibration of the E/Z isomers.

ReactionPathway cluster_control Control Factors Start Phenylsulfonylacetonitrile + TEOF Inter Intermediate Acetal Start->Inter - EtOH Z_Iso (Z)-Isomer (Kinetic Product) High Steric Strain Inter->Z_Iso Fast Elimination E_Iso (E)-Isomer (Thermodynamic Product) Stable Inter->E_Iso Slow Elimination Z_Iso->E_Iso Heat / Acid (Isomerization) Factor1 Steric Repulsion: PhSO2 vs OEt Factor2 Ac2O removes EtOH Prevents Reversibility

Figure 1: Reaction pathway showing the conversion of the kinetic (Z)-isomer to the thermodynamically stable (E)-isomer.[1][4]

Troubleshooting Guide & FAQs

Q1: I am obtaining a mixture of E and Z isomers (e.g., 60:40). How do I push it to >98% E?

Diagnosis: The reaction likely did not reach thermodynamic equilibrium (stopped too early or temperature too low). Solution:

  • Extend Reflux: Continue heating for an additional 2–4 hours.

  • Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or ZnCl₂ (5 mol%) and reflux.[1][] The acid lowers the barrier for E/Z isomerization.

  • Solvent Switch: If running neat, switch to a high-boiling non-polar solvent like Xylene or Toluene to allow higher temperatures without rapid evaporation of reagents.[1][]

Q2: My product is an oil that won't solidify. What happened?

Diagnosis: Presence of impurities (unreacted TEOF, acetic anhydride) or a significant amount of the (Z)-isomer (which often has a lower melting point).[1] Solution:

  • High-Vacuum Drying: Ensure all volatiles are removed (< 1 mbar at 50°C).[1][][3]

  • Seed Crystals: If available, add a seed crystal of the pure (E)-isomer.[1]

  • Trituration: Add cold diethyl ether or hexane and scratch the flask walls to induce crystallization.[1][] The (E)-isomer is less soluble in non-polar solvents than the (Z)-isomer.[1][][3]

Q3: Why is the yield lower than expected (< 50%)?

Diagnosis: Hydrolysis of TEOF or the product due to moisture. Solution:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried. Use fresh TEOF.

  • Check Acetic Anhydride: If the Ac₂O is old (hydrolyzed to acetic acid), it won't effectively scavenge ethanol.[1] Use a fresh bottle.

Q4: How do I distinguish the E and Z isomers by NMR?

Answer: The vinylic proton (


) is the diagnostic handle.[1]
  • Isomer Geometry:

    • (E)-Isomer: The vinylic proton is cis to the sulfonyl group (

      
      ).[1][] The sulfonyl group exerts a strong deshielding effect (anisotropy).[1]
      
    • (Z)-Isomer: The vinylic proton is trans to the sulfonyl group.[1][]

  • Chemical Shifts (

    
     NMR in 
    
    
    
    ):
    • (E)-Isomer:

      
       ppm (Downfield).[1][3]
      
    • (Z)-Isomer:

      
       ppm (Upfield).[1][][3]
      

Data & Characterization

Property(E)-Isomer (Target)(Z)-Isomer (Impurity)
Stereochemistry PhSO₂ and OEt are transPhSO₂ and OEt are cis
Stability High (Thermodynamic)Low (Kinetic)

H NMR (Vinyl H)
~8.1 ppm (Deshielded)~7.8 ppm (Shielded)
Physical State Solid (Crystalline)Often Oil / Low-melting Solid
Polarity (TLC) Typically less polar (moves higher)Typically more polar (moves lower)
References
  • General Synthesis of Sulfonyl Acrylonitriles : Neplyuev, V. M., et al. "Chemistry of α-substituted acrylonitriles."[1] Russian Chemical Reviews, 1980.[1]

  • Commercial Isomer Validation : BOC Sciences. "3-ETHOXY-2-(PHENYLSULFONYL)ACRYLONITRILE Product Data."

  • Mechanism of Orthoester Condensations : Wolfbeis, O. S.[1] "The reaction of active methylene compounds with orthoesters."[1] Chem. Ber., 1981.[1][]

  • E/Z Isomerization Principles : IUPAC Gold Book.[1][] "E, Z Notation." [1]

Sources

Technical Support Center: Optimizing Benzenesulfonylacetonitrile Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzenesulfonylacetonitrile condensation workflows. Designed for researchers, chemical engineers, and drug development professionals, this guide synthesizes mechanistic theory, empirical data, and field-proven troubleshooting strategies to help you achieve quantitative yields in Knoevenagel-type condensations.

Mechanistic Overview & Causality (The "Why")

Benzenesulfonylacetonitrile (


) is a highly versatile active methylene compound. The methylene protons are flanked by two strongly electron-withdrawing groups (a sulfonyl group and a nitrile group), which significantly lowers their 

to approximately 12.0[1].

Because of this heightened acidity, the Knoevenagel condensation of benzenesulfonylacetonitrile with aldehydes or ketones does not require harsh, strong bases. In fact, using strong bases often leads to deleterious side reactions, such as the self-condensation (aldol addition) of the electrophilic aldehyde. Optimal yields are achieved using weak-to-intermediate bases (e.g., piperidine, or solid Mg-Al mixed oxides) that selectively deprotonate the active methylene without activating the aldehyde[2].

The reaction is an equilibrium process. The base-catalyzed deprotonation forms a carbanion that attacks the carbonyl carbon, forming an alkoxide intermediate. Subsequent dehydration yields the


-unsaturated product (e.g., 

-phenylsulfonylcinnamonitrile) and water. Causality Check: Because water is a byproduct, the equilibrium must be driven forward either by physical water removal (azeotropic distillation/molecular sieves) or by utilizing solvent-free, high-temperature conditions[2].

Mechanism PhSO2CH2CN Benzenesulfonylacetonitrile (Active Methylene pKa ~12.0) Carbanion Carbanion Intermediate [PhSO2-CH(-)-CN] PhSO2CH2CN->Carbanion Deprotonation Base Weak/Intermediate Base (e.g., Piperidine or MO20) Base->Carbanion Extracts H+ Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Nucleophilic Attack Aldehyde Aldehyde / Ketone (e.g., Benzaldehyde) Aldehyde->Alkoxide Carbonyl Electrophile Product α,β-Unsaturated Nitrile (e.g., α-Phenylsulfonylcinnamonitrile) Alkoxide->Product Dehydration (-H2O) Water H2O (Byproduct) Alkoxide->Water Eliminated

Figure 1: Base-catalyzed Knoevenagel condensation mechanism of benzenesulfonylacetonitrile.

Quantitative Optimization Data

Selecting the right catalyst and solvent system is the primary determinant of yield and purity. The table below summarizes optimized parameters from validated literature sources, highlighting the shift from traditional homogeneous catalysis to modern, green heterogeneous systems.

Catalyst SystemSolventTemperatureTimeYield / ConversionKey AdvantageRef
Mg-Al Mixed Oxide (MO20) Solvent-free383 K (110 °C)45 min100% (100% selectivity)No solvent waste; easy filtration.[2]

EthanolReflux (78 °C)20 min98%Magnetically recoverable nanocatalyst.[3]
Piperidine / AcOH TolueneReflux (110 °C)12 hours85 - 90%Traditional baseline; requires Dean-Stark.[4]
KF-Alumina Solvent-freeMicrowave3 - 5 min>90%Ultra-fast kinetics via microwave irradiation.[5]

Standard Operating Procedure: Solvent-Free Heterogeneous Catalysis

To ensure a self-validating and highly reproducible system, we recommend the solvent-free protocol utilizing a Mg-Al mixed oxide (MO20) catalyst. This eliminates the need for Dean-Stark traps and simplifies downstream purification[2].

Step-by-Step Methodology
  • Catalyst Activation: Pre-activate the Mg-Al mixed oxide (MO20) catalyst by heating at 100 °C under a vacuum for 1 hour to remove adsorbed atmospheric moisture.

  • Reagent Loading: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 mmol of benzenesulfonylacetonitrile and 10.0 mmol of the target aldehyde (e.g., benzaldehyde).

  • Catalyst Addition: Add 5 wt% (relative to the total mass of the reactants) of the activated MO20 catalyst.

  • Reaction Execution: Heat the solvent-free mixture to 383 K (110 °C) in an oil bath under continuous stirring.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The reaction is self-validating when the distinct spot for benzenesulfonylacetonitrile disappears entirely (typically ~45 minutes).

  • Workup & Catalyst Recovery: Cool the mixture to 60 °C and add 15 mL of hot ethanol to dissolve the organic products. Filter the mixture immediately while hot to recover the solid MO20 catalyst.

  • Purification: Allow the ethanolic filtrate to cool slowly to room temperature, then transfer to an ice bath. The

    
    -phenylsulfonylcinnamonitrile product will crystallize. Filter and wash with cold ethanol.
    

Workflow Step1 Step 1: Setup Equimolar reactants + 5 wt% MO20 catalyst Step2 Step 2: Reaction Heat to 383 K under solvent-free conditions Step1->Step2 Step3 Step 3: Validation TLC monitoring until complete conversion (~45 min) Step2->Step3 Step4 Step 4: Workup Hot extraction with EtOH & filter solid catalyst Step3->Step4 Step5 Step 5: Purification Crystallization from filtrate upon cooling Step4->Step5

Figure 2: Self-validating experimental workflow for solvent-free Knoevenagel condensation.

Troubleshooting & FAQs

Q: My reaction stalls at 60-70% conversion. How do I drive it to completion? A: The Knoevenagel condensation produces water, which can stall the equilibrium if not removed. If you are using a solvent like toluene, ensure your Dean-Stark apparatus is functioning correctly and the toluene is vigorously refluxing[4]. If using ethanol, consider adding 4Å molecular sieves. For the most robust results, switch to the solvent-free method at 383 K, which naturally drives off the water vapor[2].

Q: I am observing multiple spots on my TLC plate, including self-condensation byproducts of the aldehyde. What went wrong? A: You are likely using a base that is too strong, or your catalyst loading is too high. Strong bases deprotonate the alpha-carbon of enolizable aldehydes, causing them to react with themselves (Aldol addition). Because benzenesulfonylacetonitrile has a relatively low


 (~12.0)[1], you only need a weak-to-intermediate base. Switch to piperidine acetate or a heterogeneous catalyst with intermediate basic sites like Mg-Al mixed oxides[2].

Q: How can I avoid the tedious aqueous workup required to remove liquid amine catalysts (like piperidine)? A: Liquid amines often require acidic aqueous washes (e.g., 1M HCl) for removal, which can risk hydrolyzing sensitive functional groups on your product. To bypass this, transition to a solid base catalyst. Options include Mg-Al hydrotalcites[2] or magnetically recoverable nanocatalysts like


[3]. These allow for simple physical filtration or magnetic decantation, leaving a pure product in the solvent.

Q: The product is forming an intractable oil instead of crystallizing. How do I isolate it? A: This usually indicates the presence of unreacted starting materials or oligomeric impurities acting as plasticizers. First, ensure 100% conversion via TLC before workup. If an oil forms, dissolve it in a minimal amount of hot ethanol, add a few drops of water until the solution becomes slightly cloudy (cloud point), and allow it to cool very slowly. Seeding the solution with a pure crystal of the product can also induce crystallization.

References

  • Influence of basic properties of Mg,Al-mixed oxides on their catalytic activity in knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile SciELO Brazil (Química Nova)[Link]

  • Synthesis of 1-phenyl-2-(phenylsulfonyl)-1H-benzo[a]pyrano[2,3-c]phenazin-3-amine using Fe3O4@SiO2-O-B(OSO3H)2 nanocatalyst Organic Chemistry Research [Link]

  • US Patent 5153197A - Treatment of hypertension with angiotensin II blocking imidazoles (Dean-Stark methodology)
  • Dry Reaction Under Microwave: Condensation of Sulfones with Aldehydes on KF-Alumina Synthetic Communications (Taylor & Francis)[Link]

Sources

troubleshooting low yields in Diels-Alder reactions with sulfonyl acrylonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the dual reactivity of sulfonyl acrylonitriles (such as 2-(phenylsulfonyl)acrylonitrile).

While the synergistic electron-withdrawing effects of the cyano and sulfonyl groups create an exceptionally reactive dienophile for [4+2] cycloadditions[1], this same electronic profile introduces significant instability. These molecules are highly prone to radical polymerization, and their cycloadducts can undergo premature elimination. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to rescue your yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction yields are below 20%, and the crude mixture is a viscous, intractable tar. What is causing this, and how do I prevent it? Causality: Sulfonyl acrylonitriles possess a highly electrophilic alkene conjugated to two strongly electron-withdrawing groups. This makes them highly susceptible to radical-initiated homopolymerization. When researchers attempt to force sluggish Diels-Alder reactions using elevated temperatures (>80 °C) without protection, the dienophile polymerizes before cycloaddition can occur. Solution: Never rely solely on thermal activation for these substrates. Introduce a radical scavenger such as BHT (butylated hydroxytoluene) at 1–5 mol% to inhibit the polymerization cascade. If the diene is sterically hindered and requires activation, transition to a Lewis acid-catalyzed approach to lower the activation energy, allowing the reaction to proceed at or below room temperature.

Q2: The desired cycloadduct is missing. Instead, NMR shows the loss of the phenylsulfonyl group and the presence of a new diene or aromatized system. Why? Causality: The phenylsulfonyl group is an excellent leaving group. In the presence of adventitious base, moisture, or excessive thermal stress, the primary cycloadduct undergoes rapid


-elimination of benzenesulfinic acid[2]. Because of this pathway, sulfonyl acrylonitriles are often intentionally used as acetylene or ketene equivalents in synthesis. If this elimination is unintentional, your conditions are too harsh.
Solution:  Ensure all glassware is strictly base-free (avoid using glassware fresh from a strong alkaline bath without acid neutralization). Use rigorously dried, non-basic solvents (e.g., anhydrous DCM or toluene). If your diene contains basic functional groups (e.g., amines), you must pre-form a salt or use a stoichiometric Lewis acid to buffer the system and prevent base-catalyzed elimination.

Q3: I want to use a Lewis acid to accelerate the reaction and improve endo/exo selectivity, but I am seeing decomposition. Which catalysts are recommended? Causality: Hard, highly oxophilic Lewis acids can coordinate too strongly to the nitrile or sulfonyl oxygens, leading to irreversible complexation or hydrolysis if trace moisture is present. Solution: Mild Lewis acids such as


 or 

have been successfully employed in related cycloadditions with 2-phenylsulfonyl acrylonitriles, providing excellent activation without destroying the substrate[3]. Ensure strict anhydrous Schlenk techniques are used, as moisture reacts with these catalysts to generate HCl, which will degrade your diene.

Part 2: Diagnostic Visualizations

Troubleshooting Start Low Yield in Diels-Alder CheckNMR Analyze Crude NMR Start->CheckNMR Tar Intractable Tar / Broad Peaks (Polymerization) CheckNMR->Tar Observation Elim Missing SO2Ph / New Alkene (Premature Elimination) CheckNMR->Elim Observation NoRxn Starting Materials Recovered (Low Reactivity) CheckNMR->NoRxn Observation SolTar Add BHT (0.1 eq) Lower Temp to 25°C Tar->SolTar Solution SolElim Remove Basic Impurities Buffer with weak acid Elim->SolElim Solution SolNoRxn Add Lewis Acid (e.g., AlCl3, ZrCl4) NoRxn->SolNoRxn Solution

Troubleshooting workflow for low yields in sulfonyl acrylonitrile cycloadditions.

Mechanism Diene Diene + Sulfonyl Acrylonitrile TS [4+2] Transition State (Endo/Exo) Diene->TS Heat or Lewis Acid Polymer Radical Polymerization (Side Reaction) Diene->Polymer High Temp / No BHT Adduct Primary Cycloadduct (Desired) TS->Adduct Cycloaddition Elimination Base / High Heat Adduct->Elimination Side Reaction Aromatized Aromatized / Diene Product (- Benzenesulfinic Acid) Elimination->Aromatized Loss of PhSO2H

Mechanistic divergence: [4+2] cycloaddition vs. benzenesulfinic acid elimination.

Part 3: Quantitative Data & Optimization Matrix

To demonstrate the causality of reaction conditions on product distribution, the following table summarizes typical optimization data for the reaction of 2-(phenylsulfonyl)acrylonitrile with a standard electron-rich diene (e.g., cyclopentadiene or isoprene).

Reaction ConditionTemperatureAdditivePrimary Yield (%)Elimination Product (%)Polymer/Tar (%)Endo:Exo Ratio
Thermal (Standard)80 °CNone15%10%75% 2:1
Thermal + Inhibitor80 °C5 mol% BHT45%15%5%2:1
Base Contaminated25 °C10 mol% Et₃N0%95% 5%N/A
Lewis Acid (Optimized) -20 °C to 0 °C 20 mol% AlCl₃ 92% <2% <2% >10:1

Data Interpretation: Thermal conditions without inhibitors lead to catastrophic polymerization. The introduction of a Lewis acid allows for sub-ambient temperatures, effectively shutting down both polymerization and premature elimination while vastly improving endo selectivity.

Part 4: Self-Validating Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Diels-Alder (Recommended)

This protocol utilizes mild Lewis acid activation to bypass the thermal degradation pathways associated with sulfonyl acrylonitriles[3].

Reagents & Equipment:

  • 2-(phenylsulfonyl)acrylonitrile (1.0 equiv, rigorously dried under vacuum)

  • Diene (1.5 equiv, freshly distilled)

  • 
     or 
    
    
    
    (0.2 equiv, stored in a glovebox)
  • Anhydrous Dichloromethane (DCM)

  • Flame-dried Schlenk flask with argon line.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-(phenylsulfonyl)acrylonitrile (1.0 mmol) in 5.0 mL of anhydrous DCM.

  • Catalyst Addition: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Quickly add the Lewis acid (0.2 mmol) under a positive stream of argon. Stir for 15 minutes to allow complexation (the solution may turn slightly yellow).

  • Diene Addition: Add the freshly distilled diene (1.5 mmol) dropwise over 5 minutes. Maintain the temperature at -20 °C for 2 hours, then slowly warm to 0 °C.

  • Validation Checkpoint (Self-Validation): Remove a 10 µL aliquot via syringe, quench it in 0.5 mL of

    
     containing a drop of 
    
    
    
    , and run a rapid crude
    
    
    -NMR. Causality check: You must observe the disappearance of the highly deshielded vinylic protons of the starting dienophile (typically
    
    
    6.5–7.5 ppm) and the emergence of upfield aliphatic signals corresponding to the cycloadduct ring. If vinylic signals persist, the reaction is incomplete; if new aromatic/diene signals appear, elimination is occurring.
  • Quench and Workup: Once complete, quench the reaction at 0 °C with 5 mL of saturated aqueous

    
    . Extract with DCM (3 x 10 mL), wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Note: Do not use basic alumina, as it will trigger benzenesulfinic acid elimination.

Protocol B: Thermal Diels-Alder with Radical Inhibition

Use this protocol only if your diene is incompatible with Lewis acids (e.g., contains acid-sensitive acetals).

Step-by-Step Methodology:

  • Preparation: In a thick-walled glass pressure tube, combine 2-(phenylsulfonyl)acrylonitrile (1.0 mmol), the diene (2.0 equiv), and BHT (0.05 mmol, 5 mol%).

  • Solvent Selection: Add 3.0 mL of anhydrous toluene. Causality: Toluene is chosen over polar solvents to minimize the stabilization of the ionic transition state that leads to elimination.

  • Reaction: Seal the tube and heat to 80 °C behind a blast shield for 12-24 hours.

  • Validation Checkpoint: Monitor via TLC (UV active). The product will typically be more polar than the starting dienophile. If a baseline streak appears, polymerization is outcompeting the cycloaddition; halt the reaction immediately to recover unreacted starting material.

  • Workup: Cool to room temperature, concentrate directly, and purify via silica gel chromatography.

Part 5: References

  • Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][3]

  • Advances in Vinyl Sulfone Catalyzed Synthesis: Methods, Mechanisms and Perspectives Source: ResearchGate URL:[Link][1]

  • First Propargyl Azides Bearing Strong Acceptor Substituents and Their Effective Conversion into Allenyl Azides Source: ResearchGate URL:[Link][2]

Sources

Validation & Comparative

Technical Guide: IR Spectrum Analysis of Nitrile and Sulfone Groups in Acrylonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive comparative analysis of Infrared (IR) spectroscopy for the characterization of sulfonyl-acrylonitriles, a critical scaffold in covalent drug discovery (Michael acceptors).

Verdict: Fourier Transform Infrared Spectroscopy (FTIR)—specifically Attenuated Total Reflectance (ATR)—is the superior primary screening tool for these moieties. While Nuclear Magnetic Resonance (NMR) provides structural connectivity, IR offers unparalleled sensitivity to the electronic environment of the nitrile (


) and sulfone (

) groups, serving as a direct probe of bond order and conjugation status.

Mechanistic Basis: Vibrational Modes & Electronic Effects

To interpret the spectrum accurately, one must understand the causality behind the peaks. The position of an IR band is governed by Hooke’s Law, approximated as:



Where


 is the wavenumber, 

is the force constant (bond strength), and

is the reduced mass.[1]
The Conjugation Effect in Acrylonitriles

In acrylonitriles, the nitrile group is conjugated with a carbon-carbon double bond (


).
  • Resonance: Delocalization of

    
    -electrons moves electron density from the 
    
    
    
    bond toward the electronegative nitrogen.
  • Force Constant (

    
    ) Reduction:  This resonance gives the 
    
    
    
    bond partial double-bond character and the
    
    
    bond partial single-bond character.
  • Spectral Shift: Consequently, the

    
     stretching frequency shifts to a lower wavenumber (red shift) compared to non-conjugated alkyl nitriles.
    
The Sulfone Dipole

The sulfone group (


) is highly polar. The 

bonds have a massive change in dipole moment during stretching vibrations (

), resulting in intense, sharp bands that are often the strongest features in the spectrum.

Comparative Analysis: IR vs. Alternatives

For researchers selecting an analytical method, the following comparison highlights why IR is the standard for this specific functional group analysis.

FeatureFTIR (ATR) Raman Spectroscopy 1H NMR
Primary Detection Dipole change (Polar groups)Polarizability change (Symmetric bonds)Magnetic environment of protons
Nitrile Sensitivity High (Distinct region ~2200 cm⁻¹)High (Strong signal, but fluorescence issues)None (Carbon is silent in 1H; requires 13C)
Sulfone Sensitivity Very High (Strong asymmetric/symmetric stretches)ModerateIndirect (via adjacent protons)
C=C Backbone Moderate (Variable intensity based on symmetry)Very High (Symmetric stretch is Raman active)High (Vinylic protons are distinct)
Sample Prep Minimal (Solid/Liquid on crystal)Minimal (Laser focus)High (Deuterated solvent required)
Throughput High (Seconds per scan)HighLow (Minutes per scan)
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for characterizing acrylonitriles.

MethodSelection Start Sample: Sulfonyl Acrylonitrile Q1 Goal: Confirm Functional Groups? Start->Q1 Q2 Goal: Determine Purity/Connectivity? Start->Q2 IR Select FTIR (ATR) Best for CN/SO2 Identification Q1->IR Polar Groups Raman Select Raman Best for C=C Backbone Analysis Q1->Raman Symmetric Backbone NMR Select 1H/13C NMR Best for Structure/Purity Q2->NMR

Figure 1: Decision matrix for selecting the appropriate spectroscopic technique based on analytical goals.

Spectral Characterization: Critical Peak Assignments

The following data is synthesized from spectroscopic standards for conjugated nitriles and sulfones.

Table 1: Characteristic IR Bands for Sulfonyl-Acrylonitriles
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Nitrile (

)
Stretching2210 – 2230 Medium/VariableLower than saturated nitriles (2240–2260) due to conjugation. Sharp peak.
Sulfone (

)
Asymmetric Stretch1300 – 1350 Very Strong Often split; usually the strongest band in the 1300 region.
Sulfone (

)
Symmetric Stretch1120 – 1160 Strong Sharp; paired with the asymmetric band for confirmation.
Alkene (

)
Stretching1580 – 1640 Medium/StrongIntensity is enhanced by the presence of EWGs (CN, SO2) which polarize the bond.
Vinyl C-H Bending (Out-of-plane)900 – 990 StrongDiagnostic of the substitution pattern on the double bond.
Interpretation Nuances
  • The "Nitrile Shift": If you observe a peak at 2250 cm⁻¹ , your sample is likely saturated (e.g., a precursor or a reduced impurity). The target acrylonitrile must appear lower, typically 2220 ± 10 cm⁻¹ [1].

  • Sulfone Dominance: The sulfone bands are so intense that they can obscure weaker C-H bending modes. Always look for the 1300/1150 doublet to confirm the oxidation state of the sulfur. Sulfoxides (

    
    ) appear lower (~1050 cm⁻¹) and lack the asymmetric doublet [2].
    

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol designed to minimize atmospheric interference and contact errors.

Materials
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • Background Acquisition (The Zero Point):

    • Clean the crystal with isopropanol and let dry completely.

    • Collect a background spectrum (air) with the same parameters as the sample (typically 16-32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure the background shows minimal water vapor (rotational lines at 3600-3800 cm⁻¹) and CO₂ (doublet at 2350 cm⁻¹).

  • Sample Deposition:

    • Solids: Place ~2 mg of powder on the crystal center. Lower the pressure clamp until the force gauge indicates optimal contact. Do not overtighten, as this can crack softer crystals (ZnSe).

    • Liquids/Oils: Place a single drop to cover the crystal active area. No clamp needed usually.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulate scans (32 or 64) to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing & Validation:

    • Apply ATR Correction (if quantitative comparison to transmission library is needed). ATR intensity is wavelength-dependent (

      
      ).
      
    • Self-Check: Look for the

      
       doublet at ~2350 cm⁻¹. If it is a negative peak, your background was "wetter" or had more CO₂ than your sample scan. Reprocess.
      
Analytical Workflow Diagram

Workflow Prep 1. Crystal Cleaning (Isopropanol) Bkgrd 2. Background Scan (Air/Ambient) Prep->Bkgrd Sample 3. Sample Application (Apply Pressure) Bkgrd->Sample Scan 4. Acquisition (4000-600 cm⁻¹) Sample->Scan QC 5. Quality Check (CO₂/H₂O bands?) Scan->QC Process 6. Peak Picking (Identify 2220 & 1320/1140) QC->Process Pass Retry Re-clean & Re-scan QC->Retry Fail (Artifacts) Retry->Prep

Figure 2: Step-by-step ATR-FTIR acquisition workflow with built-in quality control loop.

Troubleshooting & Common Artifacts

  • Weak Nitrile Peak: The nitrile stretch intensity is variable. If the peak at ~2220 cm⁻¹ is weak, do not assume the group is missing. The presence of the strong sulfone group can sometimes dominate the dynamic range. Check the Raman spectrum if confirmation is needed, as

    
     is a strong Raman scatterer [3].
    
  • Water Interference: Water absorbs broadly at ~3400 cm⁻¹ (stretch) and ~1640 cm⁻¹ (bend). The bending mode at 1640 cm⁻¹ can overlap with the Acrylonitrile

    
     stretch. Ensure the sample is dry.
    
  • Diamond Phonon Bands: If using a Diamond ATR, expect a broad, noisy absorption between 1900–2300 cm⁻¹. While usually subtracted out, residual noise can sometimes interfere with the nitrile region (~2220 cm⁻¹). ZnSe crystals avoid this but are softer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for Sulfone asymmetric/symmetric assignments).
  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[2]

Sources

Publish Comparison Guide: Distinguishing E and Z Isomers of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile by NOESY

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive, self-validating NMR protocol for distinguishing the stereoisomers of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile.

The Challenge: The synthesis of


-alkoxyacrylonitriles via condensation of sulfonyl acetonitriles with orthoesters frequently yields a mixture of E and Z isomers. Standard 1D 

H NMR is often insufficient for conclusive assignment because the vinylic proton is a singlet (no vicinal coupling constants,

, are available across the trisubstituted double bond).

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) offers the most robust method for assignment. By exploiting the spatial proximity of the phenyl ring protons to either the vinylic proton or the ethoxy group, researchers can unambiguously assign configuration based on specific cross-peak signatures.

Structural Analysis & CIP Priorities

To interpret the NMR data correctly, we must first establish the Cahn-Ingold-Prelog (CIP) priorities for the substituents on the acrylonitrile scaffold.

Molecule: 3-ethoxy-2-(phenylsulfonyl)acrylonitrile Structure:


[]
CIP Priority Assignment[1]
  • Carbon 2 (C2):

    • Group A:

      
       (Sulfur, atomic number 16) 
      
      
      
      Priority 1
    • Group B:

      
       (Carbon, atomic number 6) 
      
      
      
      Priority 2
  • Carbon 3 (C3):

    • Group A:

      
       (Oxygen, atomic number 8) 
      
      
      
      Priority 1
    • Group B:

      
       (Hydrogen, atomic number 1) 
      
      
      
      Priority 2
Isomer Definitions
  • Z-Isomer (Zusammen/Together): The high-priority groups (

    
     and 
    
    
    
    ) are on the same side (cis).
  • E-Isomer (Entgegen/Opposite): The high-priority groups (

    
     and 
    
    
    
    ) are on opposite sides (trans). Consequently, the
    
    
    group is cis to the vinylic proton (
    
    
    ).

Methodology Comparison

Feature1D

H NMR
1D

C NMR / HMBC
2D NOESY (Recommended)
Primary Metric Chemical Shift (

)
Coupling Constants (

)
Through-Space Magnetization Transfer
Reliability Moderate. Relies on calculated shielding/deshielding effects which can be ambiguous with multiple electron-withdrawing groups.High.

(cis vs trans) is reliable but requires high sample concentration and long acquisition times.
Superior. Provides direct evidence of spatial geometry.
Critical Limitation No vicinal

coupling to measure.
Complex long-range coupling analysis required.Requires careful mixing time optimization to avoid spin-diffusion.

Experimental Protocol: NOESY Acquisition

A. Sample Preparation[2][3]
  • Concentration: Dissolve 10–20 mg of the compound in 0.6 mL of deuterated solvent.

  • Solvent Choice:

    
     is standard. If peak overlap occurs (specifically between the ethoxy 
    
    
    
    and other aliphatic impurities), switch to
    
    
    or
    
    
    to induce a solvent shift.
  • Degassing: Degas the sample (nitrogen flush or freeze-pump-thaw) to remove paramagnetic oxygen, which shortens relaxation times (

    
    ) and reduces NOE enhancement.
    
B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpph (Phase-sensitive NOESY with gradient pulses).

  • Mixing Time (

    
    ): 400–600 ms .
    
    • Rationale: Small molecules (MW ~237) tumble quickly (short correlation time,

      
      ). They require longer mixing times to build up measurable NOE compared to large biomolecules.
      
  • Relaxation Delay (

    
    ):  2.0–3.0 seconds.
    
  • Scans (

    
    ):  16–32 scans per increment (depending on concentration).
    
  • Increments (

    
    ):  256–512 (for sufficient resolution in F1 dimension).
    

Data Interpretation & Logic

The assignment relies on identifying which proton set shows a cross-peak (correlation) with the ortho-protons of the phenylsulfonyl group (typically a doublet/multiplet around 7.9–8.0 ppm).

The Diagnostic Logic
  • Scenario A (E-Isomer): The Sulfonyl group is cis to the Vinylic Proton.

    • Observation: Strong NOE cross-peak between Phenyl-ortho-H and Vinylic-H .

  • Scenario B (Z-Isomer): The Sulfonyl group is cis to the Ethoxy group.

    • Observation: Strong NOE cross-peak between Phenyl-ortho-H and Ethoxy-CH

      
       .
      
Visualization of Spatial Geometry

IsomerGeometry cluster_E E-Isomer (Trans OEt/SO2Ph) cluster_Z Z-Isomer (Cis OEt/SO2Ph) E_Center C=C Double Bond E_SO2Ph SO2-Ph E_Center->E_SO2Ph C2 E_H Vinylic H E_Center->E_H C3 (cis to SO2Ph) E_OEt OEt E_Center->E_OEt C3 (trans to SO2Ph) E_Interaction STRONG NOE E_SO2Ph->E_Interaction E_Interaction->E_H Z_Center C=C Double Bond Z_SO2Ph SO2-Ph Z_Center->Z_SO2Ph C2 Z_H Vinylic H Z_Center->Z_H C3 (trans to SO2Ph) Z_OEt OEt Z_Center->Z_OEt C3 (cis to SO2Ph) Z_Interaction STRONG NOE Z_SO2Ph->Z_Interaction Z_Interaction->Z_OEt

Figure 1: Spatial proximity map showing the critical NOE interactions for E and Z isomers.

Summary of Expected Data

The following table summarizes the expected chemical shifts and NOE correlations. Note that chemical shifts are solvent-dependent, but the relative NOE correlations are structural constants.

SignalApprox. Shift (

, ppm)
MultiplicityNOE Correlation in E-Isomer NOE Correlation in Z-Isomer
Phenyl (ortho) 7.90 – 8.05Doublet (d)Strong vs Vinylic-H Strong vs Ethoxy-CH

Vinylic-H 8.10 – 8.30Singlet (s)Strong vs PhenylWeak/None vs Phenyl
Ethoxy (-CH

-)
4.20 – 4.40Quartet (q)Weak/None vs PhenylStrong vs Phenyl
Ethoxy (-CH

)
1.30 – 1.40Triplet (t)vs Ethoxy-CH

vs Ethoxy-CH

Decision Tree for Assignment

DecisionTree Start Analyze NOESY Spectrum Focus on Phenyl Ortho-H (7.9 ppm) Check1 Check Cross-peaks at ~8.2 ppm (Vinylic Proton) Start->Check1 Check2 Check Cross-peaks at ~4.3 ppm (Ethoxy Methylene) Start->Check2 Res1 Strong Cross-peak Observed? Check1->Res1 Res2 Strong Cross-peak Observed? Check2->Res2 E_Iso CONCLUSION: E-Isomer (SO2Ph cis to H) Res1->E_Iso YES Z_Iso CONCLUSION: Z-Isomer (SO2Ph cis to OEt) Res1->Z_Iso NO (Weak) Res2->E_Iso NO (Weak) Res2->Z_Iso YES

Figure 2: Logical workflow for assigning stereochemistry based on NOESY cross-peaks.

Synthesis & Stability Context

Understanding the origin of the isomers aids in prediction.

  • Synthesis: These compounds are typically synthesized by the condensation of (phenylsulfonyl)acetonitrile with triethyl orthoformate in the presence of acetic anhydride or a similar dehydrating agent [1].

  • Thermodynamics: The E-isomer is generally the thermodynamically stable product. The steric repulsion between the bulky phenylsulfonyl group and the ethoxy group destabilizes the Z-isomer [2]. However, kinetic conditions or specific solvent interactions can yield mixtures, making the NOESY confirmation essential.

References

  • Wolfbeis, O. S. (1981). "The reaction of methylene-active nitriles with orthoesters." Chemische Berichte, 114(10), 3471-3484.

  • Elnagdi, M. H., et al. (1991). "Nitriles in Heterocyclic Synthesis: Novel Synthesis of Benzo[c]coumarin and of Benzo[c]pyrano[3,2-c]quinoline Derivatives." Journal of Chemical Research.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY parameters).

Sources

Comparative Reactivity Guide: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile vs. 3-ethoxyacrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile (EPSA) versus 3-ethoxyacrylonitrile (EA) . It is designed for researchers in medicinal chemistry and organic synthesis who require precise control over heterocyclic formation and nucleophilic vinylic substitution (


) reactions.

Executive Summary: The Electronic Landscape

The core difference between these two reagents lies in the polarization of the alkene , driven by the "Push-Pull" electronic effect.

  • 3-Ethoxyacrylonitrile (EA): A standard push-pull alkene. The ethoxy group donates electron density (

    
     effect), while the nitrile group withdraws it (
    
    
    
    ). This creates a moderate electrophilic center at the
    
    
    -carbon.
  • 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (EPSA): A "super-activated" push-pull system. The addition of the phenylsulfonyl group (

    
    ) at the 
    
    
    
    -position introduces a second, potent electron-withdrawing group. This drastically lowers the LUMO energy, making the
    
    
    -carbon significantly more electrophilic and susceptible to nucleophilic attack under milder conditions.
Reactivity Snapshot
Feature3-Ethoxyacrylonitrile (EA) 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (EPSA)
Structure



-Carbon Electrophilicity
ModerateHigh (Activated by

+

)
Primary Reaction Type Nucleophilic Vinylic Substitution (

)

/ Cycloaddition (Dienophile)
Heterocycle Product Unsubstituted Pyrazoles/Pyrimidines4-Sulfonyl Pyrazoles/Pyrimidines
Reaction Conditions Often requires heat or acid catalysisMild conditions (RT to mild heat)
Synthetic Utility General precursor for 3-aminopyrazolesScaffold for bioactive sulfonyl-heterocycles

Mechanism of Action: Heterocycle Synthesis

The most critical application for both reagents is the synthesis of pyrazoles via reaction with hydrazines. The mechanism follows an Addition-Elimination (


)  pathway followed by cyclization.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the divergent pathways. Note how EPSA retains the sulfonyl group, providing a handle for further functionalization.

G Start Reagent Input Intermediate Tetrahedral Intermediate (Addition) Start->Intermediate Nucleophilic Attack (β-C) Hydrazine Hydrazine (NH2-NHR) Hydrazine->Intermediate Elimination Elimination of EtOH Intermediate->Elimination - EtOH Cyclization Intramolecular Cyclization (Attack on CN) Elimination->Cyclization Imino-Nitrile Tautomer Product_EA Product A: 3-Aminopyrazole (Unsubstituted at C4) Cyclization->Product_EA If Reagent = EA Product_EPSA Product B: 3-Amino-4-(phenylsulfonyl)pyrazole (Functionalized at C4) Cyclization->Product_EPSA If Reagent = EPSA

Figure 1: Divergent synthesis pathways. EPSA yields highly functionalized 4-sulfonylpyrazoles, whereas EA yields simple pyrazoles.

Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding correctly before moving to isolation.

Protocol A: Synthesis of 3-Amino-4-(phenylsulfonyl)pyrazole using EPSA

Objective: High-yield synthesis of sulfonated pyrazoles under mild conditions.

Reagents:

  • 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (EPSA): 1.0 equiv.[]

  • Hydrazine Hydrate (80%): 1.2 equiv.

  • Solvent: Ethanol (Absolute).

Workflow:

  • Preparation: Dissolve EPSA (1 mmol) in Ethanol (5 mL) in a round-bottom flask. The solution should be clear.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature (RT). Observation: A slight exotherm may occur due to the high reactivity of the

    
    -carbon.
    
  • Reaction: Stir at RT for 1–2 hours.

    • Validation Check: Spot on TLC (SiO2, EtOAc/Hexane).[2] The starting material (UV active, lower polarity) should disappear rapidly.

  • Work-up: The product often precipitates directly from the ethanolic solution.

    • If precipitate forms: Filter, wash with cold ethanol, and dry.

    • If soluble: Evaporate solvent under reduced pressure. Recrystallize from EtOH/Water.

  • Result: 3-Amino-4-(phenylsulfonyl)pyrazole.

Protocol B: Synthesis of 3-Aminopyrazole using EA

Objective: Synthesis of simple pyrazoles. Note the requirement for harsher conditions or catalysis compared to EPSA.

Reagents:

  • 3-Ethoxyacrylonitrile (EA): 1.0 equiv.

  • Hydrazine Hydrate: 1.5 equiv.

  • Solvent: Ethanol.[3]

  • Optional Catalyst: Acetic Acid (cat.) or Iodine (

    
    ) can accelerate the aromatization.
    

Workflow:

  • Preparation: Dissolve EA in Ethanol.

  • Addition: Add Hydrazine Hydrate.

  • Reaction: Heat to Reflux (

    
    ) for 3–6 hours.
    
    • Why Reflux? The electrophilicity of EA is lower; thermal energy is required to drive the addition-elimination and the subsequent cyclization to completion.

  • Validation Check: Monitor by TLC. If conversion is slow, add catalytic Acetic Acid.

  • Work-up: Concentrate in vacuo. The residue is often an oil that solidifies upon standing or trituration with ether.

Performance Comparison & Data Analysis

The following table summarizes the key reactivity metrics.

Metric3-Ethoxyacrylonitrile (EA)3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (EPSA)
Reaction Rate (

)
Baseline (1x)High (>10x) (Estimated based on Hammett parameters of

)
Nucleophile Scope Strong nucleophiles (Hydrazine, primary amines)Broad (Hydrazines, amines, thiols, stabilized carbanions)
Regioselectivity Good (Attack at

-C)
Excellent (Attack exclusively at

-C due to steric/electronic lock)
Stability Susceptible to polymerizationStable solid (typically), easier to handle
Atom Economy High (Loss of EtOH)High (Loss of EtOH)
Strategic Application Notes
  • Use EPSA when: You need a "masked" unstable synthon. The phenylsulfonyl group is not just an activator; it can be reductively removed (using

    
     or 
    
    
    
    ) after the heterocycle is formed, allowing EPSA to act as a surrogate for the highly unstable "dicyanoacetylene" or similar species.
  • Use EA when: You require a minimal scaffold without the need for subsequent desulfonylation steps, or if the sulfonyl group interferes with downstream biological targets.

References

  • Synthesis of Pyrazoles via Push-Pull Alkenes

    • Title: "Recent Advances in the Synthesis of Pyrazoles: A Review"
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Reactivity of Sulfonyl-Activated Acrylonitriles

    • Title: "Chemistry of 2-(phenylsulfonyl)
    • Source: ScienceDirect / Tetrahedron Letters
    • URL:[Link]

  • Nucleophilic Vinylic Substitution (

    
    ) Mechanism: 
    
    • Title: "Nucleophilic Substitution
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

regioselectivity of Diels-Alder adducts of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the regioselectivity and synthetic utility of 3-ethoxy-2-(phenylsulfonyl)acrylonitrile , a highly functionalized "push-pull" dienophile. It is designed for researchers requiring precise control over cyclohexene scaffold construction.

Executive Summary: The "Push-Pull" Advantage

In the landscape of Diels-Alder chemistry, 3-ethoxy-2-(phenylsulfonyl)acrylonitrile (EPSA) represents a specialized class of captodative-like dienophiles . Unlike simple acrylonitrile, which often yields mixtures of regioisomers with unsymmetrical dienes, EPSA utilizes a "push-pull" electronic architecture to enforce high regiocontrol.

  • The "Pull": The geminal electron-withdrawing groups (EWGs)—nitrile (-CN) and phenylsulfonyl (-SO₂Ph)—at the

    
    -position drastically lower the LUMO energy, increasing reactivity.
    
  • The "Push": The ethoxy (-OEt) group at the

    
    -position acts as an electronic donor, polarizing the double bond and directing nucleophilic attack with high specificity.
    

Best For: Synthesizing highly substituted cyclohexenes, aromatic nitriles (via post-cyclization elimination), and complex alkaloid scaffolds.

Mechanistic Insight: FMO Theory & Regiocontrol

The regioselectivity of EPSA is governed by Frontier Molecular Orbital (FMO) theory and dipolar interactions.

The Electronic Bias

The interplay between the


-EWGs and the 

-EDG creates a polarized alkene.
  • LUMO Coefficient: The largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) is located at the

    
    -carbon (C3) .
    
  • Dipole Moment: The molecule exhibits a strong dipole, with the

    
    -carbon bearing significant electrophilic character despite the ethoxy donor, due to the overwhelming pull of the sulfonyl/nitrile pair.
    
The "Ortho" Rule Application

When reacting with a 1-substituted electron-rich diene (e.g., 1-methoxybutadiene):

  • Diene Nucleophile: The C4 position of the diene has the highest HOMO coefficient.

  • Dienophile Electrophile: The C3 (

    
    ) position of EPSA has the highest LUMO coefficient.
    
  • Outcome: The primary bond forms between Diene(C4) and Dienophile(C3) . This leads to the "ortho" (1,2-relationship) adduct relative to the directing groups.

Visualization of Regioselectivity

DielsAlder cluster_logic Electronic Logic Diene Diene (HOMO) (1-Substituted) TS Transition State (Asynchronous) Diene->TS C4 attacks C3 Dienophile EPSA (LUMO) (Push-Pull Olefin) Dienophile->TS Polarization Match Product Major Adduct ('Ortho' Isomer) TS->Product Regioselective Cyclization Logic1 C3(beta): Electrophilic (High LUMO coeff) Logic2 C4(diene): Nucleophilic (High HOMO coeff)

Caption: Asynchronous transition state logic showing the matching of the most nucleophilic diene terminus with the highly electrophilic beta-carbon of EPSA.

Comparative Performance Guide

This table compares EPSA against standard alternatives for constructing substituted cyclohexenes.

Feature3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (EPSA) Acrylonitrile 2-(Phenylsulfonyl)acrylonitrile
Reactivity Very High (Activated by 2 EWGs)ModerateHigh
Regioselectivity Excellent (>95:5) (Directed by Push-Pull)Moderate (Mixtures common)Good
Adduct Stability Stable, but prone to elimination (aromatization)Very StableStable
Synthetic Utility Precursor to Aromatic Nitriles or Vinyl Sulfones Polymer precursor, simple ringsVinyl sulfone precursor
Stereoselectivity Endo-selective (typically)Endo/Exo mixturesEndo-selective
Handle for Diversification Ethoxy group (Hydrolysis/Elimination)NoneSulfonyl group (Reductive removal)

Experimental Protocols

A. Synthesis of the Reagent (EPSA)

Rationale: The most robust route utilizes a Knoevenagel-type condensation between phenylsulfonylacetonitrile and triethyl orthoformate. This ensures the correct placement of the ethoxy group.

Reagents:

  • Phenylsulfonylacetonitrile (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Acetic anhydride (2.0 eq) or ZnCl₂ (catalytic)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve phenylsulfonylacetonitrile (e.g., 10 mmol) in acetic anhydride (20 mmol). Add triethyl orthoformate (15 mmol).

  • Reaction: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (SiO₂, EtOAc/Hexane) for the disappearance of the starting nitrile.

  • Workup: Remove excess solvent and volatile by-products (ethanol/ethyl acetate) under reduced pressure.

  • Purification: The residue often solidifies. Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc 4:1) to yield 3-ethoxy-2-(phenylsulfonyl)acrylonitrile as a white/pale yellow solid.

    • Yield Target: 75–85%.

B. Diels-Alder Reaction with Cyclopentadiene

Rationale: Cyclopentadiene is a standard reactive diene used to benchmark regioselectivity.

Protocol:

  • Preparation: Freshly crack cyclopentadiene (via retro-Diels-Alder of dicyclopentadiene) immediately before use.

  • Reaction: Dissolve EPSA (1.0 mmol) in dry Dichloromethane (DCM, 5 mL) at 0°C.

  • Addition: Add cyclopentadiene (1.5 mmol, excess) slowly to the stirred solution.

  • Conditions: Allow to warm to room temperature. Stir for 2–4 hours. The high reactivity of EPSA typically precludes the need for Lewis acid catalysts or high heat.

  • Isolation: Concentrate the reaction mixture in vacuo.

  • Analysis: ¹H NMR will show the formation of the bicyclic adduct. Note the stereochemistry (Endo vs. Exo). The ethoxy group signal will shift upfield compared to the starting alkene.

References

  • RSC Publishing. The Diels–Alder reactivity of (E)-3-phenylsulfonylprop-2-enenitrile, a cyanoacetylene equivalent. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][1]

  • National Institutes of Health (PMC). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals. Retrieved from [Link]

Sources

A Researcher's Guide to the Mass Spectrometry of Sulfonyl Acrylonitriles: Fragmentation Patterns and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

WEST CHESTER, PA – February 28, 2026 – In the landscape of contemporary drug discovery and chemical biology, sulfonyl acrylonitriles have emerged as a class of compounds with significant therapeutic potential, notably as inhibitors of cancer metastasis.[1] For researchers engaged in the synthesis, characterization, and mechanistic studies of these promising molecules, a thorough understanding of their behavior under mass spectrometric analysis is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the fragmentation patterns of sulfonyl acrylonitriles under various mass spectrometry conditions, supported by experimental data and mechanistic insights.

Introduction to Sulfonyl Acrylonitriles and the Role of Mass Spectrometry

Sulfonyl acrylonitriles are α,β-unsaturated compounds characterized by the presence of both a sulfonyl group and a nitrile group attached to a vinyl scaffold. This unique structural arrangement confers upon them a distinct reactivity profile, particularly as Michael acceptors, which is central to their biological activity. Mass spectrometry is an indispensable tool for the structural elucidation and characterization of these compounds, providing crucial information on their molecular weight and elemental composition. Furthermore, the analysis of their fragmentation patterns offers a deeper understanding of their chemical nature and stability.

Fundamental Principles of Fragmentation in Sulfonyl Acrylonitriles

The fragmentation of sulfonyl acrylonitriles in a mass spectrometer is primarily dictated by the ionization method employed and the inherent structural features of the molecule. The electron-rich sulfonyl group, the electron-withdrawing nitrile group, and the vulnerable vinyl linker are all key players in the fragmentation cascade.

Two of the most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce fragmentation through different mechanisms, leading to distinct and complementary spectral information. EI, a "hard" ionization technique, involves bombarding the molecule with high-energy electrons, resulting in extensive fragmentation and a detailed "fingerprint" of the molecule.[2] In contrast, ESI is a "soft" ionization method that typically produces protonated or deprotonated molecular ions with less fragmentation, making it ideal for determining the molecular weight of the parent compound.[2][3]

Comparative Fragmentation Analysis: EI vs. ESI

To illustrate the differences in fragmentation patterns, let us consider the general structure of an aryl sulfonyl acrylonitrile.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the high energy imparted to the molecule leads to a variety of bond cleavages. The resulting mass spectrum is often complex, but highly informative for structural elucidation.

Key Fragmentation Pathways under EI:

  • Loss of SO₂: A characteristic fragmentation for many sulfonyl-containing compounds is the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. This often occurs through a rearrangement process.

  • Cleavage of the Aryl-Sulfur Bond: Fission of the bond between the aryl ring and the sulfur atom is a common event, leading to the formation of an arylsulfonyl cation or an aryl cation and a sulfonyl radical.

  • Fragmentation of the Acrylonitrile Moiety: The acrylonitrile portion of the molecule can also undergo fragmentation, leading to the loss of small neutral molecules like HCN (27 Da) or C₂H₂ (26 Da).

  • Cleavage of the Vinyl Group: The C-S and C-C bonds of the vinyl group are susceptible to cleavage, generating a variety of smaller fragment ions.

Illustrative Fragmentation of Acrylonitrile under EI:

Studies on acrylonitrile itself under electron impact have shown the formation of a wide range of fragment ions, indicating the complexity of fragmentation even in the absence of the sulfonyl group.[1][4]

Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides a more controlled fragmentation process, allowing for the systematic dissection of the molecule's structure.

Key Fragmentation Pathways under ESI-MS/MS:

  • Retro-Michael Addition: A predominant fragmentation pathway for vinyl sulfones under Higher-energy Collisional Dissociation (HCD) is the retro-Michael addition. This reaction involves the cleavage of the bond formed during the initial synthesis (a Michael addition), liberating the precursor molecules. For sulfonyl acrylonitriles, this would result in the loss of the acrylonitrile moiety.

  • Loss of SO₂: Similar to EI, the loss of SO₂ can also be observed under ESI-MS/MS conditions, although typically requiring higher collision energies.

  • Cleavage of the Sulfonyl Group: The sulfonyl group can be cleaved to generate characteristic fragment ions.

The choice of ionization mode (positive or negative) in ESI can also influence the fragmentation pathways observed.

Experimental Data: A Comparative Look at Sulfonyl Acrylonitrile Analogs

Table 1: Comparison of Expected Fragmentation Patterns of a Generic Aryl Sulfonyl Acrylonitrile

Fragmentation PathwayIonization MethodExpected Fragment Ion (m/z)Mechanistic Rationale
Loss of SO₂EI, ESI-MS/MS[M - 64]⁺ or [M+H - 64]⁺Rearrangement and extrusion of neutral SO₂
Aryl CationEI[Ar]⁺Cleavage of the Ar-S bond
Arylsulfonyl CationEI[ArSO₂]⁺Cleavage of the S-vinyl bond
Retro-Michael AdditionESI-MS/MS (HCD)[M+H - CH₂=CHCN]⁺Reversal of the Michael addition reaction
Loss of HCNEI[M - 27]⁺Fragmentation of the nitrile group

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Dissolution: Dissolve the sulfonyl acrylonitrile compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of approximately 1 mg/mL.

  • Dilution: For ESI-MS, further dilute the stock solution with the mobile phase solvent to a final concentration of 1-10 µg/mL. For direct infusion, a concentration of 1-5 µg/mL is typically sufficient. For EI-MS via a direct insertion probe, a small amount of the solid or a concentrated solution can be used.

Electron Ionization (EI) Mass Spectrometry Protocol
  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe can be used.

  • Ionization Energy: Set the electron energy to the standard 70 eV.

  • Inlet System: If using GC, select an appropriate column and temperature program to ensure the compound elutes without decomposition. For a direct insertion probe, gradually heat the probe to volatilize the sample into the ion source.

  • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-500).

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Protocol
  • Instrument: A triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Operate in both positive and negative ion modes to determine which provides better sensitivity and more informative fragmentation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion.

  • MS/MS Analysis: Select the molecular ion of interest as the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Vary the collision energy to observe the formation of different fragment ions and to construct a fragmentation tree.

Visualization of Fragmentation Pathways

To better understand the logical flow of fragmentation, the following diagrams illustrate the key pathways discussed.

Fragmentation_Pathways cluster_EI Electron Ionization (EI) cluster_ESI Electrospray Ionization (ESI-MS/MS) M_EI Molecular Ion (M+•) Frag_SO2_EI [M - SO2]+• M_EI->Frag_SO2_EI Loss of SO2 Frag_Ar_EI [Ar]+ M_EI->Frag_Ar_EI Ar-S Cleavage Frag_ArSO2_EI [ArSO2]+ M_EI->Frag_ArSO2_EI S-Vinyl Cleavage Frag_HCN_EI [M - HCN]+• M_EI->Frag_HCN_EI Loss of HCN M_ESI Precursor Ion ([M+H]+) Frag_RetroMichael [M+H - Acrylonitrile]+ M_ESI->Frag_RetroMichael Retro-Michael Addition Frag_SO2_ESI [M+H - SO2]+ M_ESI->Frag_SO2_ESI Loss of SO2

Figure 1: Comparative overview of major fragmentation pathways for sulfonyl acrylonitriles under EI and ESI conditions.

Conclusion and Future Perspectives

The mass spectrometric analysis of sulfonyl acrylonitriles reveals distinct and informative fragmentation patterns that are highly dependent on the ionization technique employed. Electron Ionization provides a detailed fragmentation fingerprint, useful for structural confirmation, while Electrospray Ionization, particularly with tandem MS, allows for controlled fragmentation studies, with the retro-Michael addition being a key pathway.

For researchers in the field, a multi-faceted approach utilizing both hard and soft ionization techniques will yield the most comprehensive structural information. As new analogs of sulfonyl acrylonitriles are synthesized, the systematic collection and reporting of their mass spectral data will be invaluable for building a robust understanding of their gas-phase chemistry and for accelerating their development as therapeutic agents.

References

  • Fragmentation patterns of doubly charged acrylonitrile molecule following carbon core ionization. (2009). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonyl Acrylonitriles as Novel Inhibitors of Cancer Metastasis and Spread. (2015). PubMed. [Link]

  • Synthesis and biological evaluation of sulfonyl acrylonitriles as novel inhibitors to peritoneal carcinomatosis. (2012). PubMed. [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? (2021). Chemistry Stack Exchange. [Link]

  • Electrospray Ionization – ESI. (n.d.). University of Bristol. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

[1][2]

Executive Summary & Compound Profile

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (CAS: 32083-50-4) is a multifunctional electrophilic reagent used primarily in the synthesis of heterocyclic compounds (e.g., pyrazoles, pyrimidines).[][2] Its structure combines three distinct functional groups—an enol ether, a sulfone, and a nitrile—creating a unique disposal challenge that requires strict segregation logic.[2]

While not typically classified as a P-listed acutely hazardous waste (unlike simple cyanides), this compound must be managed as Hazardous Organic Waste due to its potential to release toxic byproducts (sulfur oxides, nitrogen oxides, and potentially hydrogen cyanide) under thermal or chemical stress.[2]

Chemical Hazard Profile
FeatureChemical MoietyDisposal Risk
Electrophile

-carbon of acrylonitrile
High Reactivity: Acts as a Michael acceptor.[][2] Reacts exothermically with nucleophiles (thiols, amines).[2]
Leaving Group Ethoxy (

)
Hydrolysis Risk: In acidic aqueous media, hydrolysis can generate ethanol and reactive sulfonyl-acrylonitrile species.[][2]
Toxicophore Nitrile (

)
Cyanide Potential: While vinylic nitriles are stable, combustion or strong acidic hydrolysis can release HCN.[][2]
Thermal Load Phenylsulfonyl (

)
Incineration Byproduct: Combustion releases

gases; requires scrubbed incineration.[][2]

Pre-Disposal Assessment & Segregation[1][2]

Effective disposal begins at the bench.[2] You must characterize the waste state before selecting a disposal stream.[3] Do not simply dump this reagent into a general "Organic Waste" carboy without verifying compatibility.[][2]

The Segregation Directive

CRITICAL RULE: Never dispose of nitrile-containing compounds in Acidic Waste streams.[][2]

  • Reasoning: Although 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is relatively stable, the presence of strong acids can catalyze hydrolysis or, in the presence of other waste constituents, facilitate the liberation of Hydrogen Cyanide (HCN) gas.[2]

Compatibility Matrix
  • Compatible: Halogenated solvents (DCM, Chloroform), Non-halogenated solvents (Ethyl Acetate, Acetone), Basic aqueous solutions (pH > 9).[2]

  • Incompatible: Strong Oxidizers (Nitric acid, Peroxides), Strong Acids (HCl,

    
    ), Pyrophorics.[2]
    

Decision Logic: Disposal Workflow

The following decision tree outlines the operational procedure based on the physical state of the waste.

DisposalWorkflowStartWaste Assessment:3-Ethoxy-2-(phenylsulfonyl)acrylonitrileStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure Reagent/Desiccated)StateCheck->SolidLiquidLiquid Waste(Mother Liquor/Reaction Mix)StateCheck->LiquidSolidPackSegregate intoWide-Mouth HDPE JarSolid->SolidPackLiquidCheckCheck pH & SolventLiquid->LiquidCheckStreamAStream A: Solid Hazardous(Incineration)SolidPack->StreamA Label: Toxic SolidAcidicAcidic (pH < 7)LiquidCheck->AcidicNeutralBasicNeutral/Basic (pH >= 7)LiquidCheck->NeutralBasicAdjustAdjust pH to > 9(Use NaOH/NaHCO3)Acidic->Adjust CAUTION: Fume HoodStreamBStream B: Liquid Organic(Halogenated/Non-Halogenated)NeutralBasic->StreamB Segregate by SolventAdjust->NeutralBasic

Figure 1: Operational decision matrix for segregating sulfonyl-acrylonitrile waste.[][2] Note the critical pH adjustment step for liquid waste to prevent acid-catalyzed decomposition.

Step-by-Step Disposal Protocols

Scenario A: Solid Reagent Disposal (Excess/Expired)

Best for: Pure solid compound or contaminated solid consumables (gloves, weighing boats).[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.[][2]

  • Transfer: Transfer solids inside a chemical fume hood to avoid dust inhalation.

  • Labeling:

    • Primary Name: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile.[][2][4]

    • Hazard Checkboxes: Toxic, Irritant.[2][5]

    • Constituents: If mixed with silica gel or celite, list "Solid phase separation media" as a secondary constituent.

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures)

Best for: Filtrates, mother liquors, or reaction solvents.[2]

  • pH Verification: Dip a pH strip into the waste container.[][2]

    • If Acidic:[][2][6] Slowly add saturated Sodium Bicarbonate (

      
      ) or 1M NaOH while stirring until pH 
      
      
      9. This stabilizes the nitrile and prevents volatile acid formation.
  • Solvent Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Carboy .
      
    • If dissolved in EtOAc/Hexanes/Methanol

      
      Non-Halogenated Waste Carboy .[][2]
      
  • Bulking: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

  • Documentation: Record the volume and concentration (approximate) on the carboy tag.

Scenario C: Bench-Scale Quenching (Small Residues Only)

Best for: Cleaning glassware or syringes with residual compound.[][2]

Warning: Do not attempt to chemically destroy large quantities (>5g) without a specific safety plan.

  • Preparation: Prepare a 10% solution of bleach (Sodium Hypochlorite) or 1M NaOH.[2]

  • Decontamination: Rinse glassware with the basic solution.[][2] The base attacks the electrophilic double bond and hydrolyzes the ester/nitrile functionalities over time.

  • Disposal: Collect the rinseate. Check pH (ensure it is basic). Dispose of as Aqueous Basic Waste (if mostly water) or Organic Waste (if significant solvent is present).[][2]

Emergency Procedures: Spills

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[][2] Nitriles can be respiratory irritants.[][2][5]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[2]

    • Liquids: Cover with an absorbent pad or vermiculite.[][2] Do not use acidic absorbents. [][2]

  • Cleanup: Wipe the surface with a mild detergent and water.[2] Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory Compliance & Documentation

For regulatory reporting (RCRA/EPA), use the following classifications. Note that while this specific CAS is not P-listed, it defaults to characteristic hazardous waste.[][2]

ParameterClassificationCode (Typical)
RCRA Status Non-listed Hazardous WasteD001 (if ignitable solvent), D003 (Reactive - precautionary only)
DOT Shipping Toxic solids, organic, n.o.s.[][2]UN 2811
Waste Profile High BTU Organic / Incineration--

Documentation Requirement: Ensure the full chemical name is written on all tags.[2] Abbreviations like "Sulfonyl Acrylonitrile" are often rejected by waste contractors, leading to costly re-characterization fees.[2]

References

  • PubChem. (n.d.).[][2] Compound Summary: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile.[][2][4] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2]

  • U.S. Environmental Protection Agency. (2023).[][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[][2] Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011).[][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[][2] (Chapter 8: Management of Waste). Retrieved October 26, 2023, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[][2] Acrylonitrile Standard (1910.1045).[][2][7] United States Department of Labor.[2] Retrieved October 26, 2023, from [Link][2]

Personal protective equipment for handling 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile Audience: Researchers, scientists, and drug development professionals.[]

Hazard Identification & Mechanistic Context

Compound Class: Electrophilic Michael Acceptor / Sulfonyl Acrylonitrile Derivative CAS: 32083-50-4[]

To handle 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile safely, one must understand why it is hazardous. This compound features a highly electron-deficient alkene activated by two strong electron-withdrawing groups: a nitrile (-CN) and a phenylsulfonyl (-SO₂Ph) moiety.[]

  • The Mechanism of Toxicity: It acts as a potent Michael acceptor. Upon contact with biological systems, it can undergo rapid conjugate addition reactions with nucleophilic amino acid residues (particularly cysteine thiols) in proteins.

  • Physiological Impact: This covalent modification of proteins drives its classification as a severe skin sensitizer and irritant .[] While the phenylsulfonyl group reduces volatility compared to the parent acrylonitrile, it enhances electrophilicity, increasing the risk of chemical burns and allergic contact dermatitis.

  • Metabolic Risk: Under extreme hydrolytic or metabolic conditions, acrylonitrile derivatives possess the theoretical potential to release cyanide, though the immediate operational risk is acute tissue damage and sensitization.

Personal Protective Equipment (PPE) Decision Matrix

Standard laboratory PPE is insufficient for electrophilic sensitizers. The following system is designed to prevent not just immediate burns, but long-term immunological sensitization.

A. Hand Protection: The "Permeation Fallacy"

Critical Warning: Standard nitrile gloves degrade rapidly when exposed to pure acrylonitrile monomer. While 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is a larger, less volatile molecule, its lipophilic ethoxy tail facilitates permeation through thin rubber.[]

TaskRecommended Glove SystemRationale
Weighing / Solid Handling Double Nitrile (min.[] 5 mil outer / 4 mil inner)The solid powder has low permeation potential unless dissolved in skin oils. Double gloving provides a visual breach indicator (colored inner glove).
Solvent Handling (Stock Prep) Silver Shield / 4H Laminate (Inner) + Nitrile (Outer)Once dissolved in organic solvents (DCM, DMF), the compound's permeation rate accelerates.[] Laminate films provide the only true chemical barrier; the outer nitrile glove provides grip.
Spill Cleanup Butyl Rubber or Viton Thick-gauge chemically resistant rubber is required to prevent saturation during bulk exposure.[]
B. Respiratory Protection[2][3][4][5]
  • Primary Control: All handling must occur inside a certified chemical fume hood.

  • Secondary Control (Outside Hood): If weighing must occur on an open balance (strongly discouraged) or during spill cleanup, use a Full-Face Respirator with P100/OV cartridges .[]

    • Why P100? To capture fine particulate dust.

    • Why OV (Organic Vapor)? To protect against the solvent vapors if the compound is in solution.

C. Eye & Body Protection[][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[] Safety glasses are prohibited because they do not seal against airborne dust or splashes that can track around the lens.

  • Body: Tyvek® lab coat or apron over a standard cotton lab coat.[] The sulfonyl moiety can bind to cotton fibers, turning a standard lab coat into a secondary exposure source.

PPE Workflow & Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Glove_Select Glove Selection Critical Solution->Glove_Select Hood_Yes Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Lab Coat Hood_Check->Hood_Yes Yes Hood_No STOP: High Risk Req: P100 Respirator + Goggles Hood_Check->Hood_No No Laminate Use Silver Shield/Laminate Liners under Nitrile Gloves Glove_Select->Laminate Splash Splash Risk? (Transfer/Injection) Laminate->Splash Splash->Hood_Yes Low Risk Face_Shield Add Face Shield over Goggles Splash->Face_Shield High Risk

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and engineering controls.[]

Operational Protocols
Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent inhalation of dust and contamination of workspace surfaces.

  • Static Control: Acrylonitrile derivatives in powder form are often electrostatic. Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • The "Dunk" Method: Do not spatula the powder into a flask containing solvent. Instead:

    • Weigh the powder into a glass weighing boat or vial.

    • Place the entire boat into the reaction vessel (if the neck width allows) or use a wide-mouth funnel.[]

    • Rinse the boat with the reaction solvent into the flask.

    • Why? This eliminates the "dust cloud" formed when dumping powder from a height.

  • Decontamination: Immediately wipe the balance area with a 10% bleach solution (oxidizes the sulfur/nitrile groups) followed by water.

Protocol B: Reaction Setup (Solution State)

Objective: Mitigate splash risk and vapor exposure.

  • Solvent Choice: When dissolving, avoid nucleophilic solvents (like alcohols) unless they are the intended reactant, as the ethoxy group can undergo exchange or the alkene can react.

  • Syringe Transfer:

    • Use Luer-lock syringes only.[] Slip-tip syringes can detach under pressure, spraying the electrophile.

    • Needle Discipline: Do not recap needles. Discard the entire syringe/needle assembly into the sharps container to avoid accidental punctures (injection of this compound causes necrosis).

Emergency Response & Disposal
Spill Management

In the event of a spill, speed is secondary to protection.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don Silver Shield gloves and a respirator (if outside a hood).[]

  • Neutralization:

    • Cover the spill with an absorbent pad.

    • Treat the pad with a mild alkaline solution (e.g., Sodium Carbonate) or an oxidizing agent (10% Bleach).

    • Chemistry: The base initiates hydrolysis of the nitrile/sulfonyl groups, breaking the conjugated system and reducing electrophilicity.

  • Collection: Double-bag the waste. Label as "Toxic - Sulfonyl Acrylonitrile Derivative."[]

Waste Disposal[][3][8][9]
  • Segregation: Do NOT mix with strong acids (risk of HCN generation) or strong oxidizers.[]

  • Labeling: Clearly mark waste containers with "Sensitizer" and "Cancer Suspect Agent" (precautionary classification based on acrylonitrile parentage).

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5353457 (Related Sulfonyl Acrylonitriles). Retrieved from [Link][]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile Safety and Health Topics. Retrieved from [Link][]

Sources

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